3-Hydroxysebacic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxydecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYZCCKCJQWHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867719 | |
| Record name | 3-Hydroxydecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73141-46-5, 68812-93-1 | |
| Record name | 3-Hydroxysebacic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73141-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxydecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068812931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxysebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073141465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxydecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYSEBACATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0JEZ4U1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Metabolic Pathway of 3-Hydroxysebacic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxysebacic acid is a dicarboxylic acid that emerges as a key metabolite in conditions of altered fatty acid metabolism. Its presence and concentration in biological fluids can serve as a diagnostic marker for several inborn errors of metabolism, particularly those affecting fatty acid oxidation. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including its formation, subsequent breakdown, associated enzymes, and clinical significance. The guide also details relevant experimental protocols for its analysis and the characterization of related enzymatic activities.
Core Metabolic Pathway
The metabolism of this compound is intricately linked to the oxidation of long-chain fatty acids. It is not a direct dietary component but rather an intermediate metabolite formed when the primary fatty acid oxidation pathway, beta-oxidation, is overwhelmed or impaired. The overall pathway can be conceptualized in two main stages: the formation of dicarboxylic acids via omega-oxidation and their subsequent chain shortening through peroxisomal beta-oxidation.
Formation of this compound via Omega-Oxidation
Under conditions of high fatty acid influx or deficient mitochondrial beta-oxidation, fatty acids are shunted to an alternative pathway in the endoplasmic reticulum known as omega-oxidation. This pathway hydroxylates the terminal methyl group (ω-carbon) of fatty acids.
The initial substrate for the formation of this compound is a long-chain 3-hydroxy fatty acid, which is an intermediate of incomplete mitochondrial beta-oxidation. The process proceeds as follows:
-
ω-Hydroxylation: A long-chain 3-hydroxy fatty acid undergoes hydroxylation at its ω-carbon. This reaction is catalyzed by a member of the cytochrome P450 family, specifically CYP4F11 in humans. This step introduces a hydroxyl group at the terminal carbon.
-
Oxidation to Aldehyde: The newly formed ω-hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase .
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase , resulting in the formation of a 3-hydroxy dicarboxylic acid, such as this compound.
Degradation of this compound via Peroxisomal Beta-Oxidation
Once formed, this compound and other long-chain dicarboxylic acids are transported into peroxisomes for catabolism via beta-oxidation. This process shortens the carbon chain by two carbons in each cycle, generating acetyl-CoA and a shorter dicarboxylic acid. The key enzymes involved in the peroxisomal beta-oxidation of dicarboxylic acids are:
-
Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, the dehydrogenation of the dicarboxylyl-CoA, introducing a double bond.
-
D-Bifunctional Protein (DBP): This protein possesses two enzymatic activities:
-
Enoyl-CoA Hydratase: Hydrates the double bond formed in the previous step.
-
3-Hydroxyacyl-CoA Dehydrogenase: Dehydrogenates the resulting 3-hydroxyacyl-CoA. It is important to note that peroxisomes contain both L- and D-bifunctional proteins, and the degradation of dicarboxylic acids involves the D-bifunctional protein.
-
-
Thiolase: This enzyme cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a dicarboxylic acid that is two carbons shorter. This shorter dicarboxylic acid can then re-enter the beta-oxidation spiral.
Through successive rounds of peroxisomal beta-oxidation, this compound (a C10 dicarboxylic acid) is degraded to shorter-chain dicarboxylic acids such as 3-hydroxyoctanedioic acid (C8), 3-hydroxyadipic acid (C6), and ultimately to succinic acid and adipic acid, which can then enter mainstream metabolic pathways like the citric acid cycle.[1]
Quantitative Data
The urinary concentration of this compound is a critical indicator of underlying metabolic disturbances. While reference ranges for healthy individuals are not well-established and can vary based on age and diet, significantly elevated levels are observed in certain pathological conditions.
| Analyte | Condition | Specimen | Concentration Range | Reference |
| This compound | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Urine | 10.628 - 308.767 µmol/mmol creatinine | [2] |
| 3-Hydroxyadipic acid 3,6-lactone | Healthy Adults (Non-fasting) | Urine | 0.9 ± 0.5 µg/mg creatinine | |
| 3-Hydroxyadipic acid 3,6-lactone | Healthy Adults (Fasting, 3 days) | Urine | 19.1 ± 8.5 µg/mg creatinine | |
| 3-Hydroxyadipic acid 3,6-lactone | Healthy Children (Fasting, 36 hours) | Urine | 82 ± 50 µg/mg creatinine |
Experimental Protocols
Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of urinary organic acids, including this compound.
a. Sample Preparation:
-
Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of a dicarboxylic acid).
-
Acidification: Acidify the urine sample to a pH of approximately 1 with hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or a mixture of diethyl ether and ethyl acetate. Repeat the extraction twice.
-
Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).
b. Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.
c. GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 80°C, held for 2 minutes, followed by a ramp of 5-10°C/minute to a final temperature of 280-300°C, held for 5-10 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron impact (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-600) for identification and selected ion monitoring (SIM) mode for quantification.
-
Identification: Identify the TMS derivative of this compound based on its retention time and mass spectrum, comparing it to an authentic standard.
-
Quantification: Quantify the analyte by comparing the peak area of a characteristic ion to the peak area of the corresponding ion of the internal standard.
-
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH.
a. Reagents:
-
Assay Buffer: 100 mM Tris-HCl or potassium phosphate buffer, pH 7.5-8.0, containing 1 mM EDTA.
-
NAD⁺ solution: 10 mM in assay buffer.
-
Substrate solution: 1 mM 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxydecanoyl-CoA) in assay buffer.
-
Enzyme preparation: Cell lysate, purified enzyme, or mitochondrial fraction.
b. Procedure:
-
In a quartz cuvette, combine the assay buffer, NAD⁺ solution, and the enzyme preparation.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer. The increase in absorbance is due to the formation of NADH.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Mandatory Visualizations
Caption: Metabolic pathway of this compound formation and degradation.
Caption: Workflow for urinary this compound analysis by GC-MS.
References
The Natural Occurrence of 3-Hydroxysebacic Acid in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxysebacic acid, a dicarboxylic acid, is an endogenous metabolite found in human biological fluids. Its presence and concentration are closely linked to fatty acid metabolism, particularly under conditions of metabolic stress or inborn errors of metabolism. This technical guide provides an in-depth overview of the natural occurrence of this compound in humans, its biochemical origins, and the analytical methodologies used for its detection and quantification.
Biochemical Pathway of this compound Formation
This compound is not a central metabolite in major energy-producing pathways but rather a product of alternative fatty acid oxidation routes. Its formation is primarily a consequence of the interplay between ω-oxidation and incomplete β-oxidation of fatty acids.[1][2]
Under normal physiological conditions, fatty acids are primarily degraded through β-oxidation within the mitochondria. However, when the capacity of β-oxidation is exceeded or impaired, as in certain metabolic disorders, an alternative pathway, ω-oxidation, becomes more prominent.[3] This pathway, occurring in the smooth endoplasmic reticulum of the liver and kidneys, hydroxylates the terminal methyl group (ω-carbon) of fatty acids.[3][4]
The resulting ω-hydroxy fatty acid is further oxidized to a dicarboxylic acid.[4] Sebacic acid (decanedioic acid), a C10 dicarboxylic acid, can then undergo β-oxidation from either end. Incomplete β-oxidation of sebacic acid leads to the formation of this compound.[2][5]
Metabolic pathway of this compound formation.
Quantitative Data on this compound in Human Samples
The concentration of this compound is typically low or undetectable in healthy individuals but can be significantly elevated in certain pathological conditions. The following tables summarize the available quantitative data.
Table 1: Concentration of this compound in Human Plasma/Blood
| Condition | Age Group | Concentration (µM) | Reference |
| Normal | Infant (0-1 year old) | 0.65 (0.32-1.2) | |
| 3-Hydroxydicarboxylic aciduria | Infant (0-1 year old) | 0.95 - 33.5 |
Table 2: Concentration of this compound in Human Urine
| Condition | Age Group | Concentration (µmol/mmol creatinine) | Reference |
| Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Children (1-13 years old) | 10.628 - 308.767 |
Clinical Significance
Elevated levels of this compound in urine or blood are indicative of disruptions in fatty acid metabolism.[6] Its measurement can be a valuable diagnostic marker for several inborn errors of metabolism:
-
Fatty Acid Oxidation Disorders: Conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency can lead to an accumulation of fatty acid intermediates, including this compound.[6][7]
-
Organic Acidemias: Certain organic acidemias, like glutaric aciduria, can also present with elevated levels of this compound.[6][8]
-
Mitochondrial Disorders: Impaired mitochondrial function can disrupt fatty acid oxidation, leading to the accumulation of metabolites like this compound.[6]
Experimental Protocols for the Quantification of this compound
The analysis of this compound in biological fluids typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of organic acids in urine. The following protocol is a generalized procedure based on common practices for organic acid profiling.
1. Sample Preparation (Urine) [9][10]
-
Internal Standard Addition: To a known volume of urine (e.g., 1 mL), add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine).
-
Acidification: Acidify the urine sample to a pH below 2 using a strong acid like hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. The extraction is typically repeated twice.
-
Drying: Combine the organic extracts and dry them under a stream of nitrogen gas.
-
Derivatization: To increase volatility for GC analysis, the dried residue is derivatized. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine.[9] The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).[11]
References
- 1. aurametrix.weebly.com [aurametrix.weebly.com]
- 2. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 4. longdom.org [longdom.org]
- 5. metbio.net [metbio.net]
- 6. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. researchgate.net [researchgate.net]
- 8. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. erndim.org [erndim.org]
Chemical structure and properties of 3-Hydroxysebacic acid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxysebacic acid, also known as 3-hydroxydecanedioic acid, is a C10 α,ω-dicarboxylic acid carrying a hydroxyl group at the third carbon. This endogenous metabolite is a key intermediate in fatty acid metabolism, particularly in the ω-oxidation and subsequent β-oxidation pathways. Its detection and quantification in biological fluids are of significant diagnostic value, serving as a crucial biomarker for certain inherited metabolic disorders, including Medium Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and peroxisomal biogenesis disorders like Zellweger syndrome.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological role, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside visualizations of its metabolic pathway to facilitate a comprehensive understanding for researchers and clinicians.
Chemical Structure and Identification
This compound is a dicarboxylic acid with a ten-carbon chain. The defining structural features are the two terminal carboxylic acid groups and a hydroxyl group located at the C-3 position.
-
Chemical Structure:
-
Identifiers:
Physicochemical and Spectroscopic Properties
A summary of the known and predicted physicochemical and spectroscopic data for this compound is presented below. This data is essential for its detection, purification, and characterization.
Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | [3] |
| Melting Point | 104-108 °C | ChemicalBook |
| Water Solubility (predicted) | 3.38 g/L | [4][5] |
| pKa (Strongest Acidic, predicted) | 4.45 | [4] |
| logP (predicted) | 0.63 | [4][5] |
Spectroscopic Data
| Technique | Key Features |
| Mass Spectrometry (LC-MS) | Precursor ion [M-H]⁻ at m/z 217.1079.[2] |
| ¹³C-NMR | Carboxyl carbons (C1, C10) are expected in the range of 175-185 ppm. The carbon bearing the hydroxyl group (C3) would appear around 65-70 ppm. Aliphatic carbons would be observed between 20-45 ppm. |
| FT-IR | A broad O-H stretch from the carboxylic acid dimers is expected around 2500-3300 cm⁻¹. A strong C=O stretch from the carboxylic acid groups will be present around 1700-1720 cm⁻¹.[6][7][8] A C-O stretch from the secondary alcohol and carboxylic acids is anticipated in the 1050-1300 cm⁻¹ region. |
Biological Role and Significance
This compound is not a signaling molecule but rather a metabolic intermediate. Its presence and concentration in biological fluids are indicative of the status of fatty acid oxidation pathways.
Metabolic Pathway Involvement
This compound is formed through the ω-oxidation of medium-chain fatty acids, followed by β-oxidation. This pathway becomes particularly active when the primary β-oxidation pathway is impaired.
-
ω-Oxidation: Medium-chain fatty acids (e.g., decanoic acid) undergo hydroxylation at the terminal methyl (ω) carbon, followed by oxidation to an aldehyde and then to a dicarboxylic acid (sebacic acid).[3][4][9]
-
β-Oxidation of Dicarboxylic Acids: The resulting sebacic acid can then enter the β-oxidation spiral. The first cycle of β-oxidation of sebacic acid yields this compound.
This metabolic route is a minor pathway in healthy individuals but is upregulated in conditions of metabolic stress or enzymatic defects.
Clinical Significance
Elevated levels of this compound and other dicarboxylic acids in urine are a hallmark of several metabolic disorders:
-
Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: A defect in the β-oxidation of medium-chain fatty acids leads to their accumulation and diversion into the ω-oxidation pathway, resulting in increased production of dicarboxylic acids, including this compound.
-
Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome): In these disorders, the impairment of peroxisomal β-oxidation leads to the accumulation of very long-chain fatty acids and dicarboxylic acids.[1] The urinary organic acid profile, including elevated this compound, is a key diagnostic indicator.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound (via Reformatsky Reaction)
The following is a representative protocol for the synthesis of a 3-hydroxy dicarboxylic acid, adapted from the principles of the Reformatsky reaction, which is a well-established method for forming β-hydroxy esters.[10][11]
Materials:
-
Methyl 8-oxooctanoate
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dowex 50WX8 resin (H⁺ form)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.
-
Initiation: Activated zinc dust (1.2 eq) and a crystal of iodine are added to the flask, followed by anhydrous THF. A small portion of a solution of methyl 8-oxooctanoate (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added from the dropping funnel. The mixture is gently warmed until the color of iodine disappears, indicating the initiation of the reaction.
-
Reaction: The remaining solution of the oxo-ester and bromoacetate is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a vigorously stirred, ice-cold saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude diester.
-
Hydrolysis: The crude diester is dissolved in a 2:1 mixture of methanol and 2 M aqueous NaOH. The solution is stirred at room temperature overnight.
-
Isolation: The methanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then acidified to pH 2 with concentrated HCl and extracted three times with ethyl acetate. The combined ethyl acetate extracts are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot ethyl acetate.
-
Crystallization: The solution is allowed to cool slowly to room temperature. Hexane is then added dropwise until the solution becomes slightly turbid.
-
Isolation: The solution is left undisturbed at 4 °C overnight to allow for complete crystallization.
-
Filtration and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethyl acetate/hexane (1:1), and dried under vacuum to yield pure this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the quantitative analysis of 3-hydroxy fatty acids in biological samples and can be applied to this compound.
Materials:
-
Biological sample (e.g., urine, plasma)
-
Internal standard (e.g., deuterated this compound)
-
Ethyl acetate
-
6 M Hydrochloric acid (HCl)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Sample Preparation: To 1 mL of the biological sample, add the internal standard. Acidify the sample to pH 1-2 with 6 M HCl.
-
Extraction: Extract the acidified sample three times with 3 mL of ethyl acetate. Vortex each extraction for 1 minute and centrifuge to separate the phases.
-
Drying: Combine the organic extracts and dry them over anhydrous Na₂SO₄.
-
Derivatization: Evaporate the dried extract to dryness under a stream of nitrogen. Add 100 µL of BSTFA + 1% TMCS and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
MS Detection: Use electron impact (EI) ionization and scan in full scan mode or selected ion monitoring (SIM) for targeted quantification.
-
Visualizations
Metabolic Pathway of this compound Formation
The following diagram illustrates the formation of this compound from a medium-chain fatty acid via the ω-oxidation and subsequent β-oxidation pathways.
Caption: Formation of this compound.
Experimental Workflow for GC-MS Analysis
This diagram outlines the key steps in the analytical workflow for quantifying this compound in a biological sample.
Caption: GC-MS Analysis Workflow.
Conclusion
This compound is a metabolically significant molecule whose presence in biological fluids provides a window into the functioning of fatty acid oxidation pathways. Its role as a biomarker for several inherited metabolic diseases underscores the importance of accurate and reliable methods for its detection and quantification. This guide has provided a comprehensive overview of its chemical and biological properties, along with detailed protocols that can be readily implemented in a research or clinical laboratory setting. Further research into the precise pathological roles of this compound and other dicarboxylic acids may unveil new therapeutic targets for managing metabolic disorders.
References
- 1. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. humpath.com [humpath.com]
- 4. byjus.com [byjus.com]
- 5. Fatty acid oxidation ( Beta , Alpha omega and peroxisomal) | PPTX [slideshare.net]
- 6. tutorchase.com [tutorchase.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
3-Hydroxysebacic Acid: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Biochemistry, Analysis, and Clinical Significance of a Key Human Urinary Metabolite
Abstract
3-Hydroxysebacic acid, a C10 ω-hydroxydicarboxylic acid, is a human urinary metabolite that provides a window into the complex interplay of fatty acid metabolism. Its presence and concentration in urine are of significant interest to researchers, scientists, and drug development professionals, as it can be indicative of underlying metabolic dysregulation. This technical guide provides a detailed overview of the biochemical origins, analytical methodologies for quantification, and clinical implications of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction
This compound is an alpha,omega-dicarboxylic acid derived from the metabolism of decanedioic (sebacic) acid, with a hydroxyl group at the third carbon position.[1] While not a central player in major metabolic pathways, its formation is a consequence of the coordinated action of omega (ω)-oxidation and beta (β)-oxidation of fatty acids.[2] The quantification of this compound in urine has emerged as a valuable tool in the investigation of inherited metabolic disorders, particularly those affecting fatty acid oxidation.[3] This guide will delve into the core aspects of this compound as a human urinary metabolite.
Biochemical Origins and Metabolic Pathway
The biosynthesis of this compound is not a primary metabolic route but rather an alternative pathway that becomes significant when the primary β-oxidation of fatty acids is overwhelmed or impaired. The process begins with the ω-oxidation of medium-chain fatty acids, such as decanoic acid, in the endoplasmic reticulum. This is followed by incomplete β-oxidation in the mitochondria or peroxisomes.[1][2]
The metabolic pathway can be summarized as follows:
-
ω-Oxidation in the Endoplasmic Reticulum: Medium-chain fatty acids, like decanoic acid, first undergo oxidation at the terminal methyl (ω) carbon. This process involves a series of enzymatic reactions:
-
Hydroxylation: Catalyzed by cytochrome P450 monooxygenases (CYP4A and CYP4F subfamilies), a hydroxyl group is introduced at the ω-carbon.[4][5]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[6]
-
Oxidation to Carboxylic Acid: Finally, aldehyde dehydrogenase converts the aldehyde group to a carboxylic acid, resulting in the formation of a dicarboxylic acid (in this case, sebacic acid).[6]
-
-
Peroxisomal/Mitochondrial β-Oxidation: The resulting dicarboxylic acid, sebacic acid, is then transported to the peroxisomes or mitochondria to undergo β-oxidation.[1] However, this β-oxidation can be incomplete. The introduction of a hydroxyl group at the β-carbon (C3) of sebacic acid by 3-hydroxyacyl-CoA dehydrogenase, followed by the release of the intermediate from the oxidation spiral, leads to the formation of this compound.[3][7]
Elevated levels of this compound are often observed in conditions where mitochondrial β-oxidation is defective, leading to an increased flux of fatty acids through the ω-oxidation pathway.[3]
Metabolic Pathway Diagram
Quantitative Data in Human Urine
The concentration of this compound in urine is a key indicator of metabolic status. The following tables summarize the reported quantitative data in healthy individuals and in patients with specific metabolic disorders. Values are typically normalized to creatinine concentration to account for variations in urine dilution.
| Population | Analyte | Concentration Range (mmol/mol creatinine) | Reference |
| Healthy Adults & Children | This compound | 0 - 3 | [3] |
Table 1: Urinary Concentration of this compound in Healthy Individuals
| Disorder | Analyte | Reported Concentration Levels | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | 3-Hydroxydicarboxylic Acids (including this compound) | Markedly elevated during acute episodes. Lower ratios of 3-hydroxyadipic and 3-hydroxyoctanedioic acids to 3-hydroxydecanedioic acid are observed. | [3][8] |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | 3-Hydroxydicarboxylic Acids (including this compound) | Significantly increased excretion. Increased ratios of 3-hydroxyadipic and 3-hydroxydodecanedioic acids relative to 3-hydroxydecanedioic acid. | [8][9] |
| Zellweger Syndrome (Peroxisomal Disorder) | This compound | Can be elevated. | |
| Malnourished Infant with Glycogen Storage Disease | This compound | Marked elevation has been reported. | [2] |
| Ketoacidosis | This compound | Typically contains a number of aliphatic 3-hydroxy dicarboxylic acids, with 3-hydroxydecanedioic acid being a major compound. | [2] |
Table 2: Urinary Concentrations of this compound in Various Disease States
Experimental Protocols for Quantification
The gold standard for the quantification of this compound in urine is gas chromatography-mass spectrometry (GC-MS). The following protocol is a synthesis of established methods for urinary organic acid analysis.
Sample Collection and Storage
-
Sample Type: Random urine samples should be collected in a sterile, preservative-free container. Boric acid preservatives are unsuitable.
-
Storage: Samples should be frozen at -20°C or lower as soon as possible after collection and stored frozen until analysis to ensure stability.
Sample Preparation and Extraction
This protocol is for the extraction of organic acids from a urine sample.
-
Normalization: The volume of urine to be extracted is typically normalized based on the creatinine concentration. For a sample with a creatinine concentration of 1 mmol/L, 1 mL of urine is used. Adjust the volume of urine accordingly and add deionized water to a final volume of 1 mL if necessary.
-
Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled this compound or another non-endogenous dicarboxylic acid, to the urine sample. This is crucial for accurate quantification and to account for any losses during sample preparation.
-
Acidification: Acidify the sample to a pH of less than 2 by adding 5M HCl. This protonates the carboxylic acid groups, making them more soluble in organic solvents.
-
Salting Out: Add solid sodium chloride to saturate the aqueous solution. This increases the ionic strength of the aqueous phase and drives the organic acids into the organic solvent during extraction.
-
Liquid-Liquid Extraction:
-
Add 2 mL of ethyl acetate to the sample, vortex vigorously for 1 minute, and centrifuge to separate the phases. Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
-
Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (not exceeding 40°C to prevent loss of volatile compounds).
Derivatization
To increase volatility and thermal stability for GC-MS analysis, the carboxylic acid and hydroxyl groups of this compound must be derivatized. Trimethylsilylation is the most common method.
-
Reconstitution: Reconstitute the dried extract in 50 µL of pyridine.
-
Silylation: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubation: Cap the vial tightly and incubate at 60-70°C for 30-45 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 10:1 split ratio) at a temperature of 280-300°C.
-
Oven Program: An example temperature program starts at 80°C, holds for 2-5 minutes, then ramps at 5-10°C/min to 280-300°C, with a final hold time.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron impact (EI) ionization at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and the internal standard for higher sensitivity and specificity.
-
Quantification Ions: Specific ions for the trimethylsilyl derivative of this compound and the internal standard should be selected for quantification.
-
Experimental Workflow Diagram
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-oxidation of fatty acids | PPTX [slideshare.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. 3-Hydroxydicarboxylic aciduria due to long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency associated with sudden neonatal death: protective effect of medium-chain triglyceride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatographic/mass spectrometric identification of 3-hydroxydicarboxylic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diagnosis, Treatment, and Clinical Outcome of Patients with Mitochondrial Trifunctional Protein/Long-Chain 3-Hydroxy Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Formation of 3-Hydroxysebacic Acid from Sebacic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxysebacic acid, a C10 ω-hydroxydicarboxylic acid, is a metabolite of sebacic acid with potential applications in the synthesis of specialty polymers and as a chiral building block in drug development. Its formation from sebacic acid is primarily a biological process, occurring as an intermediate step in the β-oxidation of dicarboxylic acids. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and analytical techniques relevant to the biotransformation of sebacic acid into this compound.
Metabolic Pathway: β-Oxidation of Sebacic Acid
The conversion of sebacic acid to this compound is not a direct hydroxylation but rather the result of the initial steps of the peroxisomal β-oxidation pathway for dicarboxylic acids.[1] In this pathway, sebacic acid is first activated to its CoA ester, which then undergoes dehydrogenation and hydration to yield 3-hydroxysebacyl-CoA. Subsequent enzymatic or chemical hydrolysis would yield this compound. The key enzymatic steps are outlined below.
Quantitative Data
While specific quantitative data for the targeted production of this compound from sebacic acid is not extensively reported in the literature, the following tables present hypothetical yet plausible data based on similar biotransformation processes. This data is intended for illustrative purposes to guide experimental design and analysis.
Table 1: Hypothetical Whole-Cell Biotransformation of Sebacic Acid
| Parameter | Strain A (Wild-Type) | Strain B (Engineered) |
| Substrate Concentration | 10 g/L Sebacic Acid | 10 g/L Sebacic Acid |
| Biomass (OD600) | 8.0 | 12.0 |
| Incubation Time | 48 h | 48 h |
| This compound Titer | 0.2 g/L | 2.5 g/L |
| Conversion Yield | 2% (mol/mol) | 25% (mol/mol) |
| Productivity | 0.004 g/L/h | 0.052 g/L/h |
Table 2: Hypothetical Enzymatic Conversion using Enoyl-CoA Hydratase
| Parameter | Value |
| Substrate | trans-2-Enoyl-sebacyl-CoA |
| Enzyme Concentration | 0.5 mg/mL |
| Substrate Concentration | 5 mM |
| Reaction Time | 2 h |
| Product Concentration | 4.2 mM 3-Hydroxysebacyl-CoA |
| Conversion Rate | 84% |
| Specific Activity | 4.2 µmol/min/mg |
Experimental Protocols
The following are detailed, representative protocols for the formation of this compound from sebacic acid via whole-cell biotransformation and for its subsequent analysis. These protocols are generalized and would require optimization for specific microbial strains and analytical equipment.
Protocol 1: Whole-Cell Biotransformation of Sebacic Acid
This protocol outlines a general procedure for the bioconversion of sebacic acid to this compound using a suitable microorganism, such as a strain of Candida tropicalis or a recombinant Escherichia coli engineered to express the necessary β-oxidation enzymes and potentially with downstream pathways inhibited to promote accumulation of the 3-hydroxy intermediate.
1. Strain and Media Preparation:
-
Select a suitable microbial strain (e.g., Candida tropicalis or engineered E. coli).
-
Prepare a suitable growth medium (e.g., YPD for yeast or LB for bacteria) and a production medium containing sebacic acid as the substrate.
2. Pre-culture:
-
Inoculate a single colony of the selected strain into 10 mL of growth medium in a 50 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 16-24 hours.
3. Main Culture and Biotransformation:
-
Inoculate the pre-culture into 100 mL of production medium in a 500 mL flask to an initial OD600 of 0.1.
-
The production medium should contain a carbon source for growth (e.g., glucose), nitrogen source, salts, and 10 g/L of sebacic acid (solubilized with a suitable base if necessary).
-
For recombinant strains, add an inducer (e.g., IPTG) at the mid-log phase of growth.
-
Incubate at a suitable temperature (e.g., 28-30°C) with shaking (150-200 rpm) for 48-72 hours.
4. Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., 12, 24, 36, 48 hours).
-
Centrifuge the samples to separate the cell pellet from the supernatant.
-
Analyze the supernatant for this compound and residual sebacic acid using HPLC or GC-MS.
Protocol 2: Analytical Quantification by HPLC
This protocol provides a general method for the analysis of this compound in aqueous samples like culture supernatants.
1. Sample Preparation:
-
Centrifuge the culture sample at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if the concentration is expected to be high.
2. HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v). The ratio may need optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 210 nm.
3. Quantification:
-
Prepare a standard curve using a certified standard of this compound.
-
Quantify the this compound in the samples by comparing the peak area with the standard curve.
Protocol 3: Analytical Quantification by GC-MS (after derivatization)
For more sensitive and specific quantification, GC-MS analysis following derivatization is recommended.
1. Sample Preparation and Extraction:
-
To 1 mL of culture supernatant, add an internal standard.
-
Acidify the sample to pH 2 with HCl.
-
Extract the organic acids with an equal volume of ethyl acetate three times.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
3. GC-MS Conditions:
-
GC Column: A capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of the derivatized this compound.
4. Quantification:
-
Create a standard curve by derivatizing known concentrations of this compound with the internal standard.
-
Quantify the analyte based on the ratio of its peak area to that of the internal standard.
Concluding Remarks
The formation of this compound from sebacic acid is a promising biocatalytic process that leverages the initial steps of the dicarboxylic acid β-oxidation pathway. While the direct industrial production of this specific hydroxy-acid is not yet well-established, the principles and protocols outlined in this guide provide a solid foundation for research and development in this area. Further work in strain engineering to enhance the activity of upstream β-oxidation enzymes while blocking downstream steps, coupled with optimized fermentation and recovery processes, will be crucial for realizing the potential of this compound as a valuable bio-based chemical.
References
An In-depth Technical Guide to the Discovery and History of 3-Hydroxydicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxydicarboxylic acids are a class of organic compounds characterized by a carbon chain containing two carboxylic acid groups and at least one hydroxyl group at the C-3 position. These molecules are significant as intermediates in fatty acid metabolism and have emerged as important biomarkers in the diagnosis of certain metabolic disorders. Their study has provided valuable insights into the intricacies of fatty acid oxidation and has potential implications for the development of therapeutic agents. This guide provides a comprehensive overview of the discovery, history, metabolic significance, and synthesis of 3-hydroxydicarboxylic acids.
Historical Perspective: The Discovery of a New Class of Metabolites
The story of 3-hydroxydicarboxylic acids is intrinsically linked to the study of dicarboxylic aciduria, a condition characterized by the abnormal excretion of dicarboxylic acids in the urine. The first description of fatty acid ω-oxidation, the process that leads to the formation of dicarboxylic acids, was made by Verkade and colleagues. In a pioneering experiment, they administered triundecanoin (a triglyceride of undecanoic acid) to healthy subjects and observed the excretion of undecanedioic acid in the urine, providing the first in vivo evidence of this metabolic pathway.[1]
Early investigations into ketotic states in rats by Pettersen in 1972 demonstrated that long-chain fatty acids like palmitic acid could be precursors to urinary adipic acid, a C6-dicarboxylic acid.[1] These findings suggested that dicarboxylic acids, once formed through ω-oxidation, undergo a process of chain-shortening via β-oxidation.[1]
The identification of 3-hydroxydicarboxylic acids themselves came with the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allowed for the detailed analysis of urinary organic acids. These compounds were found to be excreted in increased amounts in individuals with conditions of enhanced fatty acid mobilization or impaired fatty acid β-oxidation.[2][3] The presence of these hydroxylated dicarboxylic acids provided a new layer of understanding of fatty acid metabolism and its associated pathologies.
Metabolic Fate of 3-Hydroxydicarboxylic Acids
3-Hydroxydicarboxylic acids are not typically found in significant concentrations in healthy individuals under normal conditions. Their appearance in urine is often indicative of an overload or a defect in the fatty acid oxidation pathways.[3] The metabolic pathway leading to the formation and subsequent breakdown of 3-hydroxydicarboxylic acids can be summarized as follows:
-
ω-Oxidation of 3-Hydroxy Fatty Acids: The process begins with the ω-oxidation of 3-hydroxy monocarboxylic acids. This reaction, occurring in the endoplasmic reticulum, introduces a hydroxyl group at the terminal methyl group (ω-carbon) of the fatty acid. Further oxidation of this hydroxyl group to a carboxylic acid results in the formation of a 3-hydroxydicarboxylic acid.[2]
-
β-Oxidation of Dicarboxylic Acids: Once formed, longer-chain 3-hydroxydicarboxylic acids can be transported into mitochondria and peroxisomes to undergo β-oxidation. This process sequentially shortens the carbon chain, leading to the formation of shorter-chain 3-hydroxydicarboxylic acids.[1][3] For example, the β-oxidation of a C12 3-hydroxydicarboxylic acid can yield C10, C8, and C6 3-hydroxydicarboxylic acids.
This metabolic sequence is crucial for clearing excess fatty acids and providing an alternative energy source when primary metabolic pathways are compromised.
Metabolic Pathway of 3-Hydroxydicarboxylic Acid Formation and Degradation
Caption: Metabolic pathway of 3-hydroxydicarboxylic acids.
Physicochemical Properties of Key 3-Hydroxydicarboxylic Acids
The following table summarizes the key physicochemical properties of three representative 3-hydroxydicarboxylic acids. This data is crucial for their identification, purification, and for understanding their behavior in biological systems.
| Property | 3-Hydroxyadipic Acid | 3-Hydroxyoctanedioic Acid (3-Hydroxysuberic Acid) | 3-Hydroxydecanedioic Acid (3-Hydroxysebacic Acid) |
| IUPAC Name | 3-hydroxyhexanedioic acid | 3-hydroxyoctanedioic acid | 3-hydroxydecanedioic acid |
| Molecular Formula | C₆H₁₀O₅ | C₈H₁₄O₅ | C₁₀H₁₈O₅ |
| Molecular Weight ( g/mol ) | 162.14 | 190.19 | 218.25[4] |
| CAS Number | 14292-29-6[5] | 73141-47-6 | 73141-46-5[6] |
| Appearance | White crystalline solid[5] | Solid | Solid |
| Water Solubility | Soluble[5] | Data not readily available | Data not readily available |
| pKa (strongest acidic) | ~4.5 (predicted) | ~4.5 (predicted) | ~4.5 (predicted) |
Experimental Protocols
Chemical Synthesis: The Reformatsky Reaction
A common method for the synthesis of β-hydroxy esters, and by extension 3-hydroxydicarboxylic acids, is the Reformatsky reaction.[7][8][9][10] This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[7][8][9][10]
General Protocol for the Synthesis of a Diethyl 3-Hydroxydicarboxylate via the Reformatsky Reaction:
-
Activation of Zinc: Zinc dust is activated by washing with dilute hydrochloric acid, followed by water, ethanol, and finally diethyl ether, and then dried under vacuum. This removes the passivating layer of zinc oxide.
-
Reaction Setup: A solution of an appropriate ω-formyl carboxylate (e.g., ethyl 4-formylbutanoate for the synthesis of 3-hydroxyadipic acid precursor) and ethyl bromoacetate in anhydrous benzene or a mixture of benzene and diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Initiation: A small portion of the activated zinc is added to the flask, and the mixture is gently warmed. A few crystals of iodine can be added to initiate the reaction if necessary.
-
Reaction: The remaining solution of the aldehyde and α-halo ester is added dropwise to the reaction mixture at a rate that maintains a gentle reflux. The reaction is typically stirred for several hours until the zinc is consumed.
-
Workup: The reaction mixture is cooled and then treated with dilute sulfuric acid to hydrolyze the organozinc intermediate and dissolve any unreacted zinc. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude diethyl 3-hydroxydicarboxylate is purified by vacuum distillation or column chromatography.
-
Hydrolysis to Dicarboxylic Acid: The purified diethyl ester is then hydrolyzed to the corresponding 3-hydroxydicarboxylic acid by refluxing with an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid.
Workflow for the Reformatsky Synthesis of a 3-Hydroxydicarboxylic Acid
Caption: Workflow for the Reformatsky synthesis.
Signaling Pathways of 3-Hydroxy-carboxylic Acids
Recent research has unveiled a fascinating role for certain hydroxy-carboxylic acids as signaling molecules, acting through a family of G-protein coupled receptors (GPCRs).[11][12][13][14][15] This family includes HCA₁ (GPR81), HCA₂ (GPR109A), and HCA₃ (GPR109B).[11][12][14][15] While not all 3-hydroxydicarboxylic acids have been shown to be ligands for these receptors, the β-oxidation intermediate 3-hydroxy-octanoic acid is an endogenous agonist for HCA₃.[11][14]
Activation of these receptors, which are predominantly expressed in adipocytes, leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G-protein (Gi).[11][14] This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in the regulation of lipolysis. By inhibiting lipolysis, these receptors act as metabolic sensors, providing a negative feedback mechanism to control the release of fatty acids from adipose tissue, particularly during periods of increased β-oxidation such as fasting.[11][14]
Signaling Pathway of HCA Receptors
Caption: HCA receptor signaling pathway.
Conclusion
The discovery and study of 3-hydroxydicarboxylic acids have significantly advanced our understanding of fatty acid metabolism and its dysregulation in various disease states. From their initial identification as urinary metabolites in patients with dicarboxylic aciduria to their more recent characterization as signaling molecules, these compounds continue to be an area of active research. The development of robust synthetic methods, such as the Reformatsky reaction, has been instrumental in enabling detailed biological investigations. For researchers, scientists, and drug development professionals, a thorough understanding of the history, metabolism, and signaling roles of 3-hydroxydicarboxylic acids is essential for the identification of new diagnostic markers and the development of novel therapeutic strategies for metabolic disorders.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H18O5 | CID 3017884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 14292-29-6: 3-Hydroxyadipic acid | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 9. byjus.com [byjus.com]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Hydroxydicarboxylic Acids by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxydicarboxylic acids are important metabolites that can be indicative of certain metabolic disorders. Their accurate quantification in biological matrices such as urine is crucial for both clinical diagnosis and research. This document provides detailed high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of these compounds. The protocols emphasize the necessity of derivatization to enhance chromatographic retention and detection sensitivity.
Overview of Analytical Workflow
The general workflow for the analysis of 3-hydroxydicarboxylic acids from biological samples involves sample preparation, derivatization, chromatographic separation, and detection. Each step is critical for achieving accurate and reproducible results.
Caption: General experimental workflow for the quantification of 3-hydroxydicarboxylic acids.
Method 1: HPLC with Fluorescence Detection for 3-Hydroxyglutaric Acid
This method is suitable for the selective quantification of 3-hydroxyglutaric acid (3HGA) and glutaric acid (GA) in urine, particularly for the diagnosis of Glutaric Aciduria Type I. The method utilizes derivatization with 1-pyrenebutyric hydrazide (PBH) to form a fluorescent product.[1]
Experimental Protocol
1. Sample Preparation:
-
Centrifuge urine samples to remove any particulate matter.
-
Use the clear supernatant for the subsequent steps.
2. Derivatization:
-
To 50 µL of urine supernatant, add an internal standard.
-
Add the derivatizing reagent, 1-pyrenebutyric hydrazide (PBH).
-
The reaction is incubated to allow for the formation of the fluorescent derivative.
3. HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an appropriate buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for a standard analytical column.
-
Detection: Fluorescence detector with excitation at 345 nm and emission at 475 nm.[1]
-
Run Time: Approximately 18 minutes.[1]
Quantitative Data
| Analyte | Limit of Detection (LOD) | Linearity Range | Reproducibility (CV%) | Accuracy (%) |
| 3-Hydroxyglutaric Acid (3HGA) | 0.4 µmol/L[1] | Not specified | <14.5%[1] | 87.4–109.8%[1] |
| Glutaric Acid (GA) | 0.2 µmol/L[1] | Not specified | <14.5%[1] | 87.4–109.8%[1] |
Method 2: LC-MS/MS for 3-Hydroxyglutaric Acid in Dried Urine Spots
This method offers a sensitive and specific approach for quantifying 3HGA in dried urine spots (DUS), which is advantageous for screening programs. Derivatization is employed to enhance chromatographic and mass spectrometric properties.[2]
Experimental Protocol
1. Sample Preparation:
-
A 3.2-mm disc is punched from the dried urine spot.[2]
-
The derivatization is performed directly on this disc without a prior extraction step.[2]
2. Derivatization:
-
The derivatizing reagent used is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[2]
-
The sample mixture with the reagent is heated at 60°C for 45 minutes.[2]
3. LC-MS/MS Conditions:
-
Injection Volume: 5 µL of the reaction solution.[2]
-
Chromatography: Specific column and mobile phase conditions should be optimized for the separation of the derivatized analyte.
-
Mass Spectrometry: A tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode is used for detection and quantification. Specific precursor-product ion transitions for the derivatized 3HGA need to be determined.
Quantitative Data
This method has been shown to be effective for differentiating between control and patient samples, with results comparable to established GC-MS methods.[2] Specific quantitative parameters like LOD and linearity would need to be established during method validation.
Method 3: UPLC-MS/MS for 3-Hydroxyisovaleric Acid in Urine
While not a dicarboxylic acid, the methodology for this related 3-hydroxy acid provides a relevant and detailed protocol that can be adapted. This method is noted for its simplified sample preparation compared to older GC-MS methods.[3]
Experimental Protocol
1. Sample Preparation:
-
Urine samples are centrifuged.
-
The supernatant is collected for analysis.[3]
-
For calibration and quality control, standards are prepared in a pooled urine matrix.[3]
2. LC-MS/MS Conditions:
-
Chromatography: Ultra-performance liquid chromatography (UPLC) is used for fast and efficient separation on a suitable reversed-phase column.
-
Mass Spectrometry: Tandem mass spectrometry is used for detection. The method demonstrated a strong linear relationship with a correlation coefficient of 0.97 when compared to a GC-MS method.[3]
Quantitative Data
The method was validated by analyzing urine samples from individuals with induced marginal biotin deficiency, demonstrating its suitability for bio-monitoring.[3] The mean concentration of 3-hydroxyisovaleric acid in healthy adults was found to be 80.6 ± 51 µM.[3]
Method 4: LC-MS/MS with Charge-Reversal Derivatization for Dicarboxylic Acids
This approach enhances the sensitivity of dicarboxylic acid detection by reversing the charge of the analytes, which improves their ionization and fragmentation in the mass spectrometer. Dimethylaminophenacyl Bromide (DmPABr) is a suitable derivatizing reagent for this purpose as it reacts with the carboxylic acid groups.[4]
Experimental Protocol
1. Sample Preparation:
-
Protein Removal: Proteins in the biological sample (e.g., plasma, CSF) are precipitated.
-
Extraction: The dicarboxylic acids are then extracted from the sample matrix.
2. Derivatization:
-
The extracted dicarboxylic acids are derivatized with Dimethylaminophenacyl Bromide (DmPABr).[4] This reagent adds a bulky phenyl ring, which also improves chromatographic separation.[4]
3. LC-MS/MS Conditions:
-
Chromatography: A reversed-phase column is used to separate the derivatized analytes.
-
Mass Spectrometry: Detection is performed in the Multiple Reaction Monitoring (MRM) mode. The use of deuterated internal standards is recommended for accurate quantification.[4]
Quantitative Data
This method is reported to be highly sensitive, with Limits of Detection (LOD) and Quantification (LOQ) in the femtogram (fg) range, which is over 1000-fold more sensitive than previous GC-MS methods.[4]
Signaling Pathways and Logical Relationships
The accumulation of 3-hydroxydicarboxylic acids is often linked to defects in fatty acid oxidation pathways. For instance, in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, specific 3-hydroxydicarboxylic acids accumulate.[5]
Caption: Simplified pathway showing the effect of LCHAD deficiency on 3-hydroxydicarboxylic acid levels.
Chiral Separation
For some research and clinical applications, the enantioselective analysis of 3-hydroxy fatty acids and potentially 3-hydroxydicarboxylic acids is important. Chiral HPLC methods, often coupled with mass spectrometry, can be employed for this purpose. These methods typically utilize chiral stationary phases, such as those based on amylose or cellulose derivatives, to resolve the R and S enantiomers.[6][7] While specific methods for 3-hydroxydicarboxylic acids are less common, the principles from 3-hydroxy fatty acid separations can be adapted.
References
- 1. familiasga.com [familiasga.com]
- 2. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Hydroxysebacic Acid for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Hydroxysebacic acid is a dicarboxylic acid that has garnered interest in various research fields, particularly in the study of metabolic disorders. As an intermediate in fatty acid metabolism, its presence and concentration can be indicative of certain enzymatic deficiencies or metabolic stresses. For researchers investigating these pathways or developing therapeutic interventions, a reliable source of high-purity this compound is crucial. This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, including methodologies for purification and characterization.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process starting from diethyl pimelate and diethyl oxalate. The pathway involves a Claisen condensation to form a β-keto ester, followed by a selective reduction of the ketone and subsequent hydrolysis of the ester groups.
Applikationsbeschreibung und Protokolle zur Derivatisierung von 3-Hydroxysebacinsäure für die massenspektrometrische Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
3-Hydroxysebacinsäure ist eine Dicarbonsäure, die als Metabolit im menschlichen Urin vorkommt und deren Konzentration bei bestimmten Stoffwechselstörungen, wie dem Zellweger-Syndrom oder Störungen der Fettsäure-β-Oxidation, erhöht sein kann.[1] Für eine genaue Quantifizierung mittels Massenspektrometrie (MS), insbesondere in Verbindung mit Gaschromatographie (GC), ist eine Derivatisierung dieser polaren und wenig flüchtigen Verbindung unerlässlich. Die Derivatisierung erhöht die Flüchtigkeit und thermische Stabilität der Analyten und verbessert ihre chromatographischen Eigenschaften sowie die Ionisierungseffizienz.[2][3]
Diese Applikationsbeschreibung bietet einen Überblick über gängige Derivatisierungsmethoden für 3-Hydroxysebacinsäure und stellt detaillierte Protokolle für die Silylierung und die Pentafluorbenzyl-Bromid (PFBBr)-Derivatisierung zur Verfügung.
Vergleich der Derivatisierungsmethoden
Die Wahl der Derivatisierungsmethode hängt von der analytischen Plattform (GC-MS oder LC-MS) und den spezifischen Anforderungen der Analyse ab. Die folgende Tabelle fasst die quantitativen Aspekte gängiger Derivatisierungsmethoden für 3-Hydroxysebacinsäure zusammen.
| Derivatisierungsmethode | Reagenz | Ziel-funktionelle Gruppen | Analytische Technik | Vorteile | Typische Derivate (m/z) |
| Silylierung | BSTFA, MSTFA, TMCS | Hydroxyl, Carboxyl | GC-MS | Etablierte Methode, gute Flüchtigkeit der Derivate | TMS-Derivate[1] |
| Pentafluorbenzylierung | PFBBr | Carboxyl | GC-MS (NCI) | Hohe Empfindlichkeit durch Elektroneneinfang-Ionisation | PFB-Ester[4][5][6] |
| Esterifizierung | Methanol/HCl, BF3/Methanol | Carboxyl | GC-MS | Kostengünstig, einfache Durchführung | Methylester[7][8] |
BSTFA: N,O-Bis(trimethylsilyl)trifluoracetamid; MSTFA: N-Methyl-N-(trimethylsilyl)trifluoracetamid; TMCS: Trimethylchlorsilan; PFBBr: Pentafluorbenzyl-Bromid; GC-MS: Gaschromatographie-Massenspektrometrie; NCI: Negative chemische Ionisation; TMS: Trimethylsilyl; PFB: Pentafluorbenzyl.
Experimentelle Protokolle
Protokoll 1: Silylierung von 3-Hydroxysebacinsäure für die GC-MS-Analyse
Dieses Protokoll beschreibt die Derivatisierung von 3-Hydroxysebacinsäure mittels Silylierung zur Erhöhung der Flüchtigkeit für die GC-MS-Analyse. Bei dieser Reaktion werden die aktiven Wasserstoffatome der Hydroxyl- und Carboxylgruppen durch Trimethylsilyl (TMS)-Gruppen ersetzt.[2]
Materialien:
-
3-Hydroxysebacinsäure-Standard oder Probenextrakt
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Pyridin (wasserfrei)
-
Heizblock oder Ofen
-
GC-MS-System
Protokoll:
-
Probentrocknung: Die Probe, die 3-Hydroxysebacinsäure enthält, in einem geeigneten Röhrchen zur vollständigen Trockenheit eindampfen, z. B. unter einem Stickstoffstrom oder durch Lyophilisierung. Es ist entscheidend, jegliche Feuchtigkeit zu entfernen, da Wasser mit dem Silylierungsreagenz reagiert.[9]
-
Zugabe des Derivatisierungsreagenzes: 50 µL Pyridin und 100 µL BSTFA (+ 1% TMCS) zur trockenen Probe geben.
-
Reaktion: Das Röhrchen fest verschließen und für 60 Minuten bei 70 °C inkubieren.
-
Abkühlen: Das Röhrchen auf Raumtemperatur abkühlen lassen.
-
Analyse: 1 µL der derivatisierten Probe in das GC-MS-System injizieren.
Protokoll 2: Pentafluorbenzyl-Bromid (PFBBr)-Derivatisierung für die GC-MS-Analyse
Dieses Protokoll eignet sich für die empfindliche Quantifizierung von 3-Hydroxysebacinsäure durch GC-MS mit negativer chemischer Ionisation (NCI). Die Carboxylgruppen werden in Pentafluorbenzylester umgewandelt, die eine hohe Elektroneneinfang-Affinität aufweisen.[4][5]
Materialien:
-
3-Hydroxysebacinsäure-Standard oder Probenextrakt
-
Pentafluorbenzyl-Bromid (PFBBr)-Lösung (z. B. 5% in Aceton)
-
Diisopropylethylamin (DIPEA)
-
Hexan
-
Wasser (Milli-Q oder Äquivalent)
-
Heizblock oder Wasserbad
-
GC-MS-System mit NCI-Quelle
Protokoll:
-
Extraktion und Trocknung: Die 3-Hydroxysebacinsäure aus der Probenmatrix extrahieren und den Extrakt zur Trockenheit eindampfen.
-
Reaktionsansatz: Den trockenen Rückstand in 100 µL Aceton aufnehmen. 10 µL der PFBBr-Lösung und 5 µL DIPEA hinzufügen.
-
Reaktion: Das Röhrchen fest verschließen und für 30 Minuten bei 60 °C inkubieren.[10]
-
Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur die Reaktionsmischung unter einem leichten Stickstoffstrom zur Trockenheit eindampfen.
-
Phasentrennung: Den Rückstand in 150 µL Hexan und 150 µL Wasser aufnehmen. Kräftig vortexen und kurz zentrifugieren, um die Phasentrennung zu beschleunigen.[10]
-
Probenentnahme: Die obere Hexan-Phase, die die derivatisierte 3-Hydroxysebacinsäure enthält, in ein Autosampler-Vial überführen.[10]
-
Analyse: 1 µL der Hexan-Phase in das GC-MS-System injizieren.
Visualisierungen
Die folgenden Diagramme illustrieren den Arbeitsablauf der Derivatisierung und die zugrunde liegenden chemischen Beziehungen.
Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung für die GC-MS-Analyse.
Abbildung 2: Chemische Beziehungen bei den Derivatisierungsreaktionen.
References
- 1. Showing Compound 3-Hydroxysebacic acid (FDB021973) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. esterification of fatty acids - Chromatography Forum [chromforum.org]
- 9. m.youtube.com [m.youtube.com]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Application Notes: 3-Hydroxysebacic Acid as a Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxysebacic acid is a dicarboxylic acid that emerges as a significant secondary biomarker for inborn errors of metabolism, particularly those affecting fatty acid oxidation.[1][2] Under normal physiological conditions, its presence in biological fluids is minimal. However, in the context of specific metabolic disorders, its concentration can be markedly elevated, providing valuable diagnostic insights. This document provides detailed application notes and protocols for the use of this compound as a biomarker.
This compound is a C10, medium-chain dicarboxylic acid with a hydroxyl group at the third carbon. Its accumulation is primarily associated with defects in the mitochondrial beta-oxidation of fatty acids.[2] When the primary beta-oxidation pathway is impaired, an alternative pathway, omega-oxidation, which occurs in the endoplasmic reticulum, becomes more active.[1][3][4][5] This pathway oxidizes fatty acids at the omega (ω) carbon, leading to the formation of dicarboxylic acids, which can then undergo further beta-oxidation. A subsequent block in this beta-oxidation of dicarboxylic acids results in the formation and excretion of 3-hydroxy dicarboxylic acids, including this compound.[6]
Associated Metabolic Disorders
Elevated levels of this compound are indicative of several metabolic disorders, including:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: A common fatty acid oxidation disorder where the enzyme responsible for the initial dehydrogenation of medium-chain fatty acids is deficient.[2]
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Trifunctional Protein (TFP) Deficiency: These disorders affect the later steps of long-chain fatty acid beta-oxidation.[7]
-
Other Fatty Acid Oxidation Disorders: Various other defects in the beta-oxidation spiral can lead to an accumulation of fatty acid intermediates and their subsequent metabolism through alternative pathways, resulting in elevated this compound.[2]
-
Organic Acidemias: Certain organic acidemias can also present with elevated levels of this compound.[2]
-
Mitochondrial Disorders: General mitochondrial dysfunction can impair fatty acid oxidation and lead to the accumulation of this compound.[2]
Quantitative Data
The concentration of this compound can be quantified in various biological matrices, most commonly urine and plasma. The following tables summarize available quantitative data.
Table 1: Concentration of this compound in Urine
| Metabolic Disorder | Analytical Method | Concentration Range (Patient) | Concentration Range (Healthy Control) | Reference |
| Normal | NMR | 2.9 (1.7–3.8) µM/mM creatinine | 2.9 (1.7–3.8) µM/mM creatinine | [8] |
Table 2: Concentration of this compound in Blood
| Metabolic Disorder | Analytical Method | Concentration Range (Patient) | Concentration Range (Healthy Control) | Reference |
| 3-Hydroxydicarboxylic aciduria | Not Specified | 0.95-33.5 uM | Not Reported | [9] |
| Normal (Infant) | Not Specified | Not Applicable | 0.65 (0.32-1.2) uM | [6] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and analytical procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: Quantification of this compound in Urine and Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline based on established methods for organic acid analysis.
1. Sample Preparation and Extraction
-
Internal Standard Spiking: To 1 mL of urine or plasma, add a known amount of a suitable internal standard, such as a stable isotope-labeled this compound.
-
Acidification: Acidify the sample to a pH of approximately 1-2 with hydrochloric acid (HCl).
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes. Repeat the extraction step twice.
-
Drying: Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis
-
Gas Chromatograph: Use a gas chromatograph equipped with a capillary column suitable for organic acid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 5°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.
-
Data Acquisition: Acquire data in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound-TMS derivative and the internal standard.
4. Quantification
-
Generate a calibration curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound in Urine and Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general procedure for LC-MS/MS analysis.
1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of urine or plasma, add a known amount of a stable isotope-labeled this compound internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Centrifugation: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Use a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
-
Column: Employ a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Mass Spectrometer: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Data Acquisition: Perform data acquisition in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
3. Quantification
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Conclusion
This compound is a valuable secondary biomarker for the diagnosis and monitoring of several inherited metabolic disorders, particularly those affecting fatty acid oxidation. Its quantification in urine and plasma, using robust and sensitive analytical methods such as GC-MS and LC-MS/MS, can provide crucial information for clinicians and researchers. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the implementation of this compound analysis in a laboratory setting.
References
- 1. microbenotes.com [microbenotes.com]
- 2. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Omega oxidation - Wikipedia [en.wikipedia.org]
- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 5. byjus.com [byjus.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. hmdb.ca [hmdb.ca]
Application Note and Protocol for the Extraction of 3-Hydroxysebacic Acid from Plasma
This document provides a detailed protocol for the extraction of 3-hydroxysebacic acid, a dicarboxylic acid, from human plasma. The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible procedure for the quantification of this analyte in a complex biological matrix. The protocol is based on a combination of protein precipitation and solid-phase extraction (SPE), which are common and effective techniques for the extraction of acidic compounds from plasma.[1][2][3][4]
Introduction
This compound is a medium-chain dicarboxylic acid. Its accurate quantification in plasma is crucial for various research and clinical applications. Plasma, being a complex mixture of proteins, lipids, and other small molecules, necessitates an efficient extraction method to remove interfering substances and concentrate the analyte of interest prior to analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[2][5] This protocol details a reliable method for the extraction of this compound, ensuring high recovery and minimal matrix effects.
Principle
The protocol employs a two-step process. First, protein precipitation (PPT) with an organic solvent is used to denature and remove the majority of plasma proteins.[4] Following centrifugation, the supernatant, which contains the analyte, is further purified and concentrated using solid-phase extraction (SPE). A C18 SPE cartridge is utilized, which retains nonpolar compounds, including the protonated form of this compound, while allowing more polar impurities to be washed away.[6] The analyte is then eluted with an appropriate organic solvent. This combination of PPT and SPE provides a clean extract suitable for sensitive LC-MS analysis.[4]
Experimental Protocol
Materials and Reagents
-
Human plasma (collected in EDTA or heparin tubes)[7]
-
This compound standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN), LC-MS grade[4]
-
Water, LC-MS grade
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., 200 mg, 3 mL)
-
Centrifuge tubes (1.5 mL and 15 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
Solutions Preparation
-
Protein Precipitation Solvent: Acetonitrile with 0.1% Formic Acid.
-
SPE Conditioning Solvent: 100% Methanol.
-
SPE Equilibration Solvent: Water with 0.1% Formic Acid.
-
SPE Wash Solvent: 5% Methanol in Water with 0.1% Formic Acid.[6]
-
SPE Elution Solvent: Methanol with 0.1% Formic Acid.[6]
-
Reconstitution Solvent: 50:50 (v/v) Acetonitrile:Water.
Sample Preparation and Protein Precipitation
-
Thaw frozen plasma samples on ice to prevent degradation of analytes.[8]
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL centrifuge tube, add 200 µL of plasma.
-
Add the internal standard solution to each sample.
-
Add 600 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample (a 3:1 solvent to plasma ratio).[9]
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[9]
-
Carefully collect the supernatant without disturbing the protein pellet.
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of water with 0.1% formic acid. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water with 0.1% formic acid to remove polar impurities.[6]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound from the cartridge by passing 2 mL of methanol with 0.1% formic acid. Collect the eluate.[6]
Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent (50:50 ACN:Water).
-
Vortex for 20 seconds and transfer the solution to an LC-MS vial for analysis.
Data Presentation
The following table summarizes representative quantitative data for the extraction of similar hydroxy fatty acids from plasma using methods comparable to the one described. Specific performance for this compound should be validated in-house.
| Analyte (Similar Compound) | Extraction Method | Recovery (%) | LLOQ (µg/mL) | Reference |
| 3-Hydroxy Fatty Acids (C8-C18) | One-phase liquid extraction (2-propanol) | >90% | Not specified | [10] |
| 3-Hydroxybutyric acid | Protein Precipitation | 96.3 - 103% | 1.00 | [11] |
| 3-Hydroxyisovaleric acid | Not specified | Not specified | 0.008 | [12] |
Experimental Workflow Diagram
Caption: Workflow for the extraction of this compound from plasma.
Signaling Pathway Diagram (Placeholder)
As this protocol describes an analytical chemistry procedure, a biological signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a logical flow diagram illustrating the decision-making process for method selection is provided below.
Caption: Logical flow for selecting a plasma extraction method.
References
- 1. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 8. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Stable Isotope Dilution Method of 3-Hydroxysebacic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxysebacic acid is a dicarboxylic acid that serves as a biomarker for certain metabolic disorders, particularly those related to fatty acid oxidation. Its accurate quantification in biological matrices such as urine and plasma is crucial for the diagnosis and monitoring of these conditions. The stable isotope dilution (SID) method coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the precise and accurate quantification of endogenous metabolites. This document provides detailed application notes and protocols for the determination of this compound using this methodology.
This compound is formed through the ω-oxidation of fatty acids, an alternative pathway to the primary β-oxidation.[1] When β-oxidation is impaired, the ω-oxidation pathway becomes more active, leading to an increased production of dicarboxylic acids, including this compound.[2][3]
Principle of the Method
The stable isotope dilution method relies on the addition of a known amount of a stable isotope-labeled internal standard (in this case, a deuterated analog of this compound) to the sample at the beginning of the analytical procedure. This internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic label. The analyte and the internal standard are co-extracted, derivatized, and analyzed by GC-MS. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the endogenous analyte can be accurately determined, as any loss of analyte during sample preparation will be corrected for by a proportional loss of the internal standard.
Experimental Protocols
Internal Standard
A deuterated analog of this compound is required as an internal standard. While a commercially available standard for this compound is not readily found, a synthetic scheme for a di-deuterated analog of a similar compound, 3-hydroxydodecanedioic acid, has been reported and can be adapted.[4] This synthesis involves the use of deuterated reagents to introduce deuterium atoms into the molecule.
Note: For the purpose of this protocol, we will refer to the di-deuterated this compound as "this compound-d2".
Sample Preparation (Urine)
-
Sample Collection: Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection is recommended to normalize for diurnal variations.
-
Internal Standard Spiking: To a 1 mL aliquot of urine, add a known amount of this compound-d2 solution in a suitable solvent (e.g., methanol). The amount of internal standard should be chosen to be in the mid-range of the expected endogenous concentrations.
-
Acidification: Acidify the sample to a pH of approximately 1-2 by adding 6 M HCl.
-
Extraction: Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
Derivatization
To make the non-volatile this compound suitable for GC analysis, a derivatization step is necessary to convert the polar carboxyl and hydroxyl groups into more volatile silyl ethers. Trimethylsilylation is a common and effective method.[4]
-
Reagent Preparation: Prepare a derivatization reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine in a 2:1 (v/v) ratio.
-
Derivatization Reaction: Add 100 µL of the derivatization reagent to the dried extract.
-
Incubation: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of derivatized organic acids. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer capable of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and selectivity.
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: Increase to 220°C at 10°C/min, hold for 2 minutes
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 290°C
MS Conditions (Example for SIM mode):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Selected Ions for Monitoring (for the tris-TMS derivative):
-
This compound (endogenous): The mass spectrum of the tris-trimethylsilyl derivative of this compound will show characteristic fragment ions. Based on predicted spectra, prominent ions would be selected for quantification and qualification.[5]
-
This compound-d2 (internal standard): The mass of the characteristic fragment ions will be shifted by +2 m/z units compared to the unlabeled analyte.
-
Note: The specific ions to be monitored should be determined by analyzing the mass spectra of the derivatized standards of both the analyte and the internal standard.
Data Presentation
The following table summarizes the expected quantitative data for a validated stable isotope dilution GC-MS method for this compound. Please note that these are representative values and may vary depending on the specific instrumentation and laboratory conditions. A full method validation would be required to establish these parameters.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.5 µmol/L |
| Limit of Quantification (LOQ) | 0.2 - 1.0 µmol/L |
| **Linearity (R²) ** | > 0.99 |
| Recovery (%) | 90 - 110% |
| Precision (RSD%) | < 15% |
Visualizations
Metabolic Pathway
The formation of this compound occurs through the ω-oxidation of fatty acids, followed by β-oxidation of the resulting dicarboxylic acid.[1]
Figure 1. Metabolic pathway showing the formation of this compound.
Experimental Workflow
The overall experimental workflow for the stable isotope dilution method is depicted below.
Figure 2. Experimental workflow for the stable isotope dilution analysis of this compound.
Conclusion
The stable isotope dilution GC-MS method provides a robust, sensitive, and specific approach for the quantification of this compound in biological samples. The detailed protocol and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and accurate results.
References
Application of 3-Hydroxysebacic Acid in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxysebacic acid, also known as 3-hydroxydecanedioic acid, is a C10 α,ω-dicarboxylic acid featuring a hydroxyl group at the third carbon position. This molecule is a naturally occurring metabolite found in human urine, typically formed from fatty acids through omega-oxidation and subsequent incomplete beta-oxidation. Its unique trifunctional nature, possessing two carboxylic acid groups and one secondary hydroxyl group, makes it a highly promising monomer for the synthesis of advanced biodegradable polymers.
The presence of multiple functional groups allows for the creation of branched or cross-linked polyesters, offering distinct advantages over linear polymers derived from difunctional monomers. These structural characteristics can lead to polymers with tunable thermal and mechanical properties, making them attractive for a variety of specialized applications, particularly in the biomedical and pharmaceutical fields. While the homopolymer of this compound, poly(3-hydroxysebacate), is not yet extensively characterized in scientific literature, its potential is significant, and its properties can be inferred from related biodegradable polymers such as medium-chain-length polyhydroxyalkanoates (mcl-PHAs).
This document provides detailed application notes and prospective experimental protocols for the synthesis and characterization of polymers based on this compound.
Application Notes
The trifunctionality of this compound opens avenues for the synthesis of complex polymer architectures. The two carboxylic acid groups can react with diols to form linear polyesters, with the hydroxyl group available for subsequent modification or for creating branched structures. Alternatively, the hydroxyl group and one of the carboxyl groups can participate in self-condensation, with the second carboxyl group providing a site for branching or for covalent attachment of therapeutic agents.
Potential Applications:
-
Drug Delivery: The biodegradable nature of polyesters derived from this compound makes them excellent candidates for controlled drug release matrices. The pendant carboxyl groups can be used to conjugate drugs, targeting ligands, or imaging agents. The branched structure can form nano- or micro-particles with high drug loading capacity.
-
Tissue Engineering: Scaffolds fabricated from this compound-based polymers can provide mechanical support for cell growth while degrading into non-toxic byproducts. The surface chemistry can be readily modified to enhance cell adhesion and proliferation.
-
Biodegradable Elastomers: The long aliphatic chain of the monomer suggests that polymers derived from it could exhibit elastomeric properties, suitable for applications in soft tissue engineering and flexible medical devices.
-
Polymer Blends and Composites: this compound-based polyesters can be blended with other biopolymers like polylactic acid (PLA) or polycaprolactone (PCL) to modify their properties, such as increasing flexibility and toughness.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₅ |
| Molecular Weight | 218.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not readily available |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in polar organic solvents |
Table 2: Predicted Properties of Poly(3-hydroxysebacate) Homopolymer*
| Property | Predicted Value Range | Rationale for Prediction |
| Glass Transition Temp. (Tg) | -40 to -20 °C | Similar to mcl-PHAs with C8-C10 monomers, which have low Tg due to the flexible aliphatic backbone.[1][2] |
| Melting Temperature (Tm) | 40 to 60 °C | Expected to be a semi-crystalline polymer with a melting point comparable to mcl-PHAs like poly(3-hydroxyoctanoate).[1][2] |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Achievable via melt polycondensation, though higher molecular weights might be limited by the branching nature of the monomer. |
| Polydispersity Index (PDI) | 2.0 - 4.0 | Typical for step-growth polymerization. |
| Tensile Strength | 2 - 10 MPa | Predicted to be a soft and flexible material, with mechanical properties in the range of elastomeric mcl-PHAs.[2][3] |
| Elongation at Break | 150 - 400 % | The long aliphatic chain and potential for branching are expected to contribute to high flexibility and elongation.[2][3] |
*Note: These are predicted values based on the monomer structure and data from analogous polymers. Experimental verification is required.
Experimental Protocols
Protocol 1: Synthesis of Branched Poly(3-hydroxysebacate) via Melt Polycondensation
This protocol describes a two-stage melt polycondensation method to synthesize a branched polyester from this compound.
Materials:
-
This compound
-
Titanium(IV) isopropoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
-
Chloroform (for dissolution)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum pump with a cold trap
-
Distillation condenser
Procedure:
-
Monomer Preparation: Dry the this compound under vacuum at 60°C for 24 hours to remove any residual moisture.
-
Pre-polymerization (Esterification):
-
Place the dried this compound (e.g., 0.1 mol) and a catalytic amount of an antioxidant (e.g., 0.1 wt%) into the reaction flask.
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heat the flask to 160°C under a slow stream of nitrogen gas to melt the monomer.
-
Stir the molten monomer for 2-3 hours to facilitate the initial self-esterification and removal of water as a byproduct.
-
-
Polycondensation:
-
Add the catalyst, titanium(IV) isopropoxide (e.g., 0.05 mol% relative to the monomer), to the reaction mixture.
-
Gradually increase the temperature to 180°C and slowly reduce the pressure to below 1 mbar over a period of 1-2 hours.
-
Continue the reaction under high vacuum and at 180°C for 4-6 hours. The viscosity of the mixture will noticeably increase.
-
-
Polymer Isolation and Purification:
-
Cool the reactor to room temperature and dissolve the resulting polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization:
-
FTIR: Confirm the formation of ester bonds (C=O stretch around 1735 cm⁻¹) and the presence of hydroxyl and carboxyl end groups.
-
NMR (¹H and ¹³C): Determine the polymer structure and confirm the degree of branching.
-
GPC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
DSC: Determine the glass transition temperature (Tg) and melting temperature (Tm).[4]
Protocol 2: Prospective Enzymatic Synthesis of a Copolymer Containing 3-Hydroxysebacate Units
This protocol outlines a prospective method for the enzymatic synthesis of a copolymer of this compound and a diol, such as 1,8-octanediol.
Materials:
-
This compound
-
1,8-Octanediol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Diphenyl ether (solvent)
-
Molecular sieves (4 Å)
-
Methanol (for purification)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and hot plate
-
Vacuum line
Procedure:
-
Reactant Preparation: Dry this compound, 1,8-octanediol, and molecular sieves under vacuum.
-
Enzymatic Polymerization:
-
In the Schlenk flask, combine equimolar amounts of this compound and 1,8-octanediol (e.g., 10 mmol each).
-
Add diphenyl ether as the solvent and activated molecular sieves (to remove water byproduct).
-
Add Novozym 435 (e.g., 10 wt% of total monomers).
-
Heat the mixture to 80-90°C with continuous stirring under a nitrogen atmosphere for 24-48 hours.
-
-
Polymer Isolation:
-
Cool the reaction mixture and dissolve it in chloroform.
-
Filter to remove the enzyme and molecular sieves.
-
Precipitate the polymer in cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Visualizations
Caption: Polymerization of this compound.
Caption: Workflow for Melt Polycondensation.
Caption: Potential Applications of Polymers.
References
- 1. Frontiers | The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates [frontiersin.org]
- 2. The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.csbe-scgab.ca [library.csbe-scgab.ca]
- 4. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 3-Hydroxy Fatty Acid Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are crucial intermediates in mitochondrial fatty acid β-oxidation. The quantitative analysis of these molecules in biological samples is a vital tool for diagnosing inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies[1][2]. Aberrant accumulation of 3-OH-FAs can be indicative of enzymatic defects within the β-oxidation pathway[2][3]. Furthermore, certain 3-hydroxy fatty acids have been identified as signaling molecules, activating G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), thereby influencing lipid metabolism and inflammatory processes[4][5].
This document provides detailed application notes and protocols for the quantitative analysis of 3-OH-FAs using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of 3-hydroxy fatty acids, providing a basis for method selection and performance evaluation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics
| Analyte Chain Length | Sample Matrix | Coefficient of Variation (CV%) at 0.3 µmol/L | Coefficient of Variation (CV%) at 30 µmol/L |
| C6 to C18 | Serum/Plasma | 3.3 - 13.3%[4] | 1.0 - 10.5%[4] |
Table 2: Selected Ion Monitoring (SIM) for GC-MS Analysis of TMS-derivatized 3-OH-FAs
| 3-Hydroxy Fatty Acid | Unlabeled [M-CH3]+ (m/z) | Labeled Internal Standard [M-CH3]+ (m/z) |
| 3-OH-C6:0 | 233 | 235 |
| 3-OH-C8:0 | 261 | 263 |
| 3-OH-C10:0 | 289 | 291 |
| 3-OH-C12:0 | 317 | 319 |
| 3-OH-C14:0 | 345 | 347 |
| 3-OH-C16:0 | 373 | 375 |
| 3-OH-C18:0 | 401 | 403 |
| Data derived from common practices in stable isotope dilution assays. |
Table 3: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Performance
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Various Saturated HFAs | 0.1 - 0.9[6] | 0.4 - 2.6[6] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Total and Free 3-Hydroxy Fatty Acids by GC-MS
This protocol details the analysis of 3-OH-FAs in serum or plasma using a stable isotope dilution GC-MS method. The procedure allows for the differentiation between free and total (esterified and free) 3-OH-FAs.
1. Sample Preparation
-
Internal Standard Spiking: To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mix containing 1,2-13C-labeled 3-OH-FAs from C6 to C18[1][4].
-
For Total 3-OH-FAs (Hydrolysis):
-
For Free 3-OH-FAs (No Hydrolysis):
-
Acidify the sample with 125 µL of 6 M HCl[4].
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the upper organic layer.
-
Repeat the extraction step with another 3 mL of ethyl acetate[4].
-
Combine the organic extracts.
-
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen gas at 37°C[4].
2. Derivatization
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[4].
-
Incubate at 80°C for 1 hour to convert the 3-hydroxy and carboxyl groups to their trimethylsilyl (TMS) derivatives[4].
3. GC-MS Analysis
-
Instrumentation: Agilent 5890 series II GC system with a HP-5MS capillary column, coupled to a mass spectrometer[4].
-
Injection: Inject 1 µL of the derivatized sample[4].
-
GC Oven Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at 3.8°C/min.
-
Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes[4].
-
-
Mass Spectrometry:
4. Quantification
-
Calculate the concentration of each native 3-OH-FA based on the ratio of its peak area to that of its corresponding stable isotope-labeled internal standard[4].
Protocol 2: UPLC-MS/MS for Global Profiling of 3-Hydroxy Fatty Acids
This protocol provides a framework for the identification and relative quantification of a broad range of 3-OH-FAs in plasma, suitable for biomarker discovery.
1. Sample Preparation
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma, add 400 µL of a cold extraction solvent (e.g., acetonitrile/methanol mixture) containing internal standards.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Drying and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/water).
-
2. UPLC-MS/MS Analysis
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
Chromatography:
-
Use a C18 reversed-phase column suitable for lipid analysis.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/isopropanol, both containing additives like formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometry:
-
Operate in negative ion electrospray ionization (ESI) mode.
-
For targeted quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each 3-OH-FA[8].
-
For global profiling, acquire full scan MS and data-dependent MS/MS spectra to identify a wide range of 3-OH-FAs[8].
-
3. Data Analysis
-
Identify 3-OH-FAs by comparing their retention times and MS/MS fragmentation patterns with authentic standards or by using retention time prediction models[8].
-
For quantitative analysis, construct calibration curves using standards and calculate analyte concentrations based on the peak area ratios relative to the internal standards.
Signaling Pathways and Experimental Workflows
Signaling Pathways of 3-Hydroxy Fatty Acids
3-Hydroxy fatty acids can function as signaling molecules, primarily through the activation of two major receptor families: G-protein coupled receptors (GPCRs), specifically the hydroxycarboxylic acid receptors (HCARs), and nuclear receptors, namely the peroxisome proliferator-activated receptors (PPARs).
Caption: HCAR activation by 3-OH-FAs inhibits adenylyl cyclase, reducing cAMP and lipolysis.
Caption: 3-OH-FAs activate PPARs, leading to the regulation of genes in lipid metabolism.
Experimental Workflows
The following diagrams illustrate the key steps in the analytical workflows for the quantification of 3-hydroxy fatty acids.
Caption: Workflow for the GC-MS analysis of 3-hydroxy fatty acids.
Caption: Workflow for the UPLC-MS/MS analysis of 3-hydroxy fatty acids.
References
- 1. Identification of hydroxy fatty acid and triacylglycerol metabolism-related genes in lesquerella through seed transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free fatty acid receptor - Wikipedia [en.wikipedia.org]
- 4. Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tansobio.com [tansobio.com]
- 8. The Anti-Inflammatory and Antioxidant Properties of n-3 PUFAs: Their Role in Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 3-Hydroxysebacic Acid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 3-Hydroxysebacic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound analysis?
A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][3][4][5] In the analysis of this compound from biological samples such as plasma, urine, or tissue homogenates, endogenous substances like salts, proteins, and phospholipids can be co-extracted.[1][6] During electrospray ionization (ESI), these components compete with this compound for ionization, often leading to a suppressed signal.[1][7]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][8] It involves infusing a constant flow of a this compound standard into the mass spectrometer post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate the retention times at which matrix components are causing ion suppression or enhancement.
-
Quantitative Assessment (Post-Extraction Spike): This method provides a quantitative measure of the matrix effect.[8] It involves comparing the peak area of a this compound standard in a clean solvent to the peak area of the same standard spiked into a blank matrix sample that has undergone the entire extraction procedure. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]
Q3: What is the most effective way to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[9] A SIL-IS for this compound would be a form of the molecule where one or more atoms have been replaced with their heavier isotopes (e.g., ¹³C or ²H). This standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.
Troubleshooting Guides
Issue 1: Weak or Inconsistent Signal for this compound
A weak or inconsistent signal can often be attributed to ion suppression from the sample matrix.[10]
Recommended Actions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Consider the following techniques:
-
Dilution: A simple first step is to dilute the sample extract.[9] This can reduce the concentration of interfering components, but may also lower the analyte signal below the limit of quantification.
-
Protein Precipitation (PPT): For plasma or serum samples, precipitating proteins with a solvent like acetonitrile or methanol can remove a significant portion of the matrix.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[2][6]
-
-
Chromatographic Separation: Adjusting the chromatographic conditions can help separate this compound from co-eluting matrix components.[5]
-
Modify the mobile phase gradient to improve resolution.
-
Experiment with different stationary phases (columns). For acidic compounds like this compound, a C18 column is a common starting point.
-
Issue 2: Poor Reproducibility and Accuracy in Quantitative Results
Poor reproducibility and accuracy are classic signs of uncorrected matrix effects.[3][4]
Recommended Actions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most robust way to correct for variability introduced by matrix effects.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is as similar as possible to the study samples can help compensate for matrix effects.[2][8]
-
Evaluate Sample Preparation Consistency: Ensure that your chosen sample preparation method is highly reproducible. Inconsistent sample cleanup will lead to variable matrix effects and, consequently, poor data quality.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects in this compound Analysis in Human Plasma (Illustrative Data)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 95 | 65 (Suppression) | 12 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 | 80 (Suppression) | 8 |
| Solid-Phase Extraction (Mixed-Mode) | 92 | 98 (Minimal Effect) | 4 |
This table presents illustrative data to demonstrate how different sample preparation methods can impact analyte recovery and matrix effects. Actual results may vary.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid in water).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This step helps remove polar interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for a weak or inconsistent signal.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bme.psu.edu [bme.psu.edu]
- 7. lcms.cz [lcms.cz]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
Improving peak resolution of dicarboxylic acids in chromatography.
Welcome to our dedicated support center for resolving common challenges in the chromatographic analysis of dicarboxylic acids. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals enhance peak resolution and achieve reliable, high-quality results.
Troubleshooting Guide: Improving Peak Resolution
This section addresses specific issues encountered during the chromatographic analysis of dicarboxylic acids, offering step-by-step solutions to common problems.
Question: Why are my dicarboxylic acid peaks broad and tailing?
Answer:
Peak broadening and tailing for dicarboxylic acids are common issues that can compromise resolution and quantification. This is often due to secondary interactions between the analytes and the stationary phase or issues with the mobile phase.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Free silanol groups on silica-based columns can interact with the polar carboxyl groups of dicarboxylic acids, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically 1-2 pH units below the pKa of the dicarboxylic acids) will suppress the ionization of the carboxyl groups, reducing their interaction with silanol groups.[1] Commonly used acids for pH adjustment include formic acid, acetic acid, or trifluoroacetic acid (TFA) at concentrations of 0.05% to 0.1% (v/v).[2]
-
Solution 2: Use of End-Capped Columns: Employ columns that are "end-capped," where the free silanol groups are chemically bonded with a small silylating agent to minimize their availability for interaction.
-
Solution 3: Ion-Pairing Agents: For reversed-phase HPLC, adding an ion-pairing agent to the mobile phase can improve the peak shape of charged analytes.
-
-
Poor Solubility in Mobile Phase: Dicarboxylic acids, particularly longer-chain ones, may have limited solubility in highly aqueous mobile phases, leading to poor peak shape.
-
Solution: Increase the organic modifier concentration in the mobile phase. However, be mindful that this will also decrease retention time, so a balance must be found.[3]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
Question: How can I resolve co-eluting dicarboxylic acid peaks?
Answer:
Co-elution, where two or more compounds elute from the column at the same time, is a significant challenge that prevents accurate quantification. Improving selectivity is key to resolving this issue.
Strategies to Improve Selectivity (α):
-
Change the Stationary Phase: The choice of stationary phase has a major impact on selectivity.
-
Reversed-Phase (C18, C8): While widely used, standard C18 columns may not always provide sufficient selectivity for structurally similar dicarboxylic acids.
-
Phenyl Columns: These columns can offer alternative selectivity through π-π interactions, which can be beneficial for dicarboxylic acids containing aromatic rings.[3]
-
Polar-Embedded Columns: Columns with polar-embedded groups can provide different selectivity for polar analytes like dicarboxylic acids and are more stable in highly aqueous mobile phases.
-
Ion-Exchange Chromatography (IEC): This is a powerful technique for separating charged molecules like dicarboxylic acids. Anion-exchange chromatography, where the stationary phase is positively charged, is particularly effective.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[4]
-
-
Modify the Mobile Phase:
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.
-
Adjust the pH: As mentioned previously, pH can significantly impact the retention and selectivity of ionizable compounds like dicarboxylic acids.[3][5] Experimenting with different pH values can often resolve co-eluting peaks.
-
Utilize Buffers: Using buffers (e.g., phosphate, acetate, formate) helps to maintain a constant pH and can influence selectivity.[2][5] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.
-
-
Employ Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can improve the resolution of complex mixtures with a wide range of polarities. A shallower gradient often leads to better separation of closely eluting peaks.[3][5]
Question: My dicarboxylic acid peaks are not being detected or have very low sensitivity. What can I do?
Answer:
Low sensitivity can be a major hurdle, especially when analyzing trace levels of dicarboxylic acids. This issue can often be addressed through derivatization or by optimizing detector settings.
Solutions for Enhancing Sensitivity:
-
Derivatization: Dicarboxylic acids often lack a strong chromophore, making UV detection challenging. Derivatization involves chemically modifying the analyte to attach a UV-absorbing or fluorescent tag.[6]
-
UV Derivatization: Reagents like phenacyl bromide or p-nitrobenzyl bromide can be used to introduce a chromophore, significantly enhancing UV detection.[7]
-
Fluorescence Derivatization: For even higher sensitivity, fluorescent derivatizing agents such as coumarin analogues or pyrene-based reagents can be employed.[6][8]
-
Mass Spectrometry (MS) Derivatization: Derivatization can also improve ionization efficiency for LC-MS analysis. For instance, charge-reversal derivatization can enhance detection in positive ion mode.[9]
-
-
Detector Optimization:
-
UV Detector: Ensure the detection wavelength is set to the absorbance maximum of the dicarboxylic acids or their derivatives. For underivatized short-chain dicarboxylic acids, detection at low UV wavelengths (e.g., 200-210 nm) may be possible, but be aware of potential baseline noise from the mobile phase.[10]
-
Conductivity Detector: In ion chromatography, a conductivity detector is commonly used. Using a suppressor system can reduce the background conductivity of the eluent and enhance the signal-to-noise ratio for the analytes.[11][12]
-
Mass Spectrometer: Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and select appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to maximize sensitivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about method development and best practices for dicarboxylic acid analysis.
Question: What is the best type of chromatography for separating dicarboxylic acids?
Answer:
The optimal chromatographic method depends on the specific dicarboxylic acids of interest, the sample matrix, and the desired sensitivity.
-
Reversed-Phase HPLC (RP-HPLC): This is a versatile and widely used technique. With an acidic mobile phase to suppress ionization, it can effectively separate many dicarboxylic acids.[11]
-
Ion-Exchange Chromatography (IEC): IEC is an excellent choice for separating dicarboxylic acids based on their charge. It is particularly useful for complex samples where RP-HPLC may not provide adequate resolution.[4][11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar, short-chain dicarboxylic acids that show little or no retention on reversed-phase columns.[4]
-
Gas Chromatography (GC): GC can be used for the analysis of volatile dicarboxylic acids or after derivatization to convert them into more volatile esters.[13][14]
Question: How do I choose the right mobile phase for my dicarboxylic acid separation?
Answer:
Mobile phase selection is critical for achieving good peak resolution.
| Parameter | Recommendation for Reversed-Phase HPLC | Rationale |
| pH | 1-2 pH units below the pKa of the analytes (typically pH 2.5-3.5) | Suppresses ionization of carboxyl groups, leading to better retention and peak shape.[1][2] |
| Aqueous Phase | Deionized water with an acidic modifier or buffer | The primary solvent for eluting polar compounds. |
| Organic Modifier | Acetonitrile or Methanol | Adjusts the overall solvent strength to control retention. Acetonitrile often provides sharper peaks and lower UV cutoff. |
| Acidic Modifier | 0.05-0.1% Formic Acid, Acetic Acid, or Trifluoroacetic Acid (TFA) | Controls the pH of the mobile phase.[2] |
| Buffer | Phosphate, Acetate, or Formate (10-25 mM) | Maintains a stable pH for reproducible results. Use volatile buffers for LC-MS.[2] |
Question: When should I consider derivatization for dicarboxylic acid analysis?
Answer:
Derivatization is recommended in the following scenarios:
-
To Enhance Detection Sensitivity: When the native dicarboxylic acids have poor UV absorbance or fluorescence properties, derivatization can significantly improve detection limits.[6]
-
To Improve Chromatographic Behavior: Derivatization can reduce the polarity of dicarboxylic acids, leading to better peak shapes and retention in reversed-phase chromatography.[9][15] It is also essential for making non-volatile dicarboxylic acids suitable for GC analysis.[13]
-
To Enhance Mass Spectrometric Response: Certain derivatizing agents can improve the ionization efficiency of dicarboxylic acids, leading to better sensitivity in LC-MS.[9]
Experimental Protocols
Protocol 1: General Derivatization of Dicarboxylic Acids with 2-Bromo-2'-acetonaphthone (for HPLC-UV/Fluorescence)
This protocol is a general guideline and may require optimization for specific dicarboxylic acids.
Materials:
-
Dicarboxylic acid standard or sample extract
-
2-Bromo-2'-acetonaphthone (derivatizing reagent)
-
Potassium carbonate (catalyst)
-
Acetonitrile (solvent)
-
Crown ether (e.g., 18-crown-6) (optional, phase-transfer catalyst)
-
Heating block or water bath
-
Vials
Procedure:
-
Sample Preparation: Prepare a solution of the dicarboxylic acid standard or sample in acetonitrile.
-
Reagent Preparation: Prepare a solution of 2-bromo-2'-acetonaphthone in acetonitrile.
-
Derivatization Reaction:
-
To a vial containing the dicarboxylic acid solution, add an excess of the 2-bromo-2'-acetonaphthone solution.
-
Add potassium carbonate as a catalyst. A small amount of a crown ether can be added to enhance the reaction rate.
-
Seal the vial and heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching: After cooling to room temperature, the reaction can be quenched by adding a small amount of an acidic solution (e.g., dilute formic acid).
-
Analysis: The resulting solution containing the derivatized dicarboxylic acids can be directly injected into the HPLC system or diluted if necessary.
Visualizations
Caption: Troubleshooting decision tree for improving peak resolution.
Caption: General workflow for dicarboxylic acid derivatization and analysis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. silicycle.com [silicycle.com]
- 5. mastelf.com [mastelf.com]
- 6. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-Hydroxysebacic Acid Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 3-Hydroxysebacic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound (3-hydroxydecanedioic acid) is a dicarboxylic fatty acid.[1][2] It is a human urinary metabolite, and its levels can be elevated in patients with certain metabolic disorders, such as Zellweger syndrome or defects in the beta-oxidation of fatty acids.[2][3] Accurate and sensitive analysis is crucial for diagnosing and monitoring these conditions.
Q2: What are the primary challenges in the mass spec analysis of this compound?
As a polar, hydrophilic metabolite, this compound presents several analytical challenges.[4] These include:
-
Poor retention on standard reversed-phase liquid chromatography (RPLC) columns like C18.[4]
-
Low volatility , making it unsuitable for direct Gas Chromatography (GC) analysis without derivatization.[5][6]
-
Susceptibility to chemical noise and matrix effects from complex biological samples like urine or plasma.[7][8]
Q3: What are the most common sources of background noise in my analysis?
Background noise in mass spectrometry can be broadly categorized as electronic noise or chemical noise.[9] Chemical noise is often the limiting factor in the analysis of complex mixtures and can originate from various sources:[7][10]
-
Mobile Phase: Solvents, additives like formic acid or ammonium acetate, and their clusters are a major source of background ions.[10]
-
Sample Matrix: Endogenous compounds in biological samples (urine, plasma) can co-elute with the analyte and interfere with ionization.[7][8]
-
System Contamination: Impurities from tubing, vials, and previous analyses can leach into the system and contribute to background noise.[10]
-
Derivatization Reagents: Excess reagent or byproducts from the derivatization process can create significant background signals.
Below is a diagram illustrating the common origins of chemical noise.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving high background noise issues during your experiments.
Problem: My chromatogram shows a high, noisy baseline.
A high baseline reduces the signal-to-noise ratio, making it difficult to detect and accurately quantify low-abundance analytes. Follow this troubleshooting workflow to diagnose the issue.
Problem: I am using GC-MS, but my analyte peak is small and the chromatogram is noisy.
For GC-MS analysis, this compound requires derivatization to increase its volatility.[5][6] Incomplete or improper derivatization is a common cause of poor results.
Q: How can I improve my GC-MS analysis?
A: Optimize your derivatization protocol. Silylation is a common and effective method for derivatizing organic acids.[5] Trimethylsilyl (TMS) derivatives have been shown to provide good efficiency and stability for similar compounds.[11][12]
-
Reagent Choice: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a powerful silylating agent.[13]
-
Reaction Conditions: Ensure the reaction goes to completion by optimizing temperature and time. For some compounds, heating at 75°C for 30-45 minutes is required.[13]
-
Moisture Control: Silylation reagents are highly sensitive to moisture. Ensure your sample is completely dry (lyophilized) and use anhydrous solvents to prevent reagent degradation and reaction failure.[6]
Problem: My LC-MS analysis shows poor peak shape and ion suppression.
Q: How can I improve my LC-MS separation and reduce matrix effects?
A: Optimize your chromatographic conditions and sample preparation.
-
Column Choice: For polar compounds like this compound, standard C18 columns may provide insufficient retention.[4] Consider alternatives such as:
-
Mobile Phase Optimization: Adjusting the mobile phase can significantly improve peak shape and retention.
-
Sample Cleanup: For complex matrices like plasma or urine, a sample cleanup step is critical to reduce background noise and ion suppression.
-
Protein Precipitation: A simple method for plasma samples.[15]
-
Solid-Phase Extraction (SPE): Offers more selective cleanup and can concentrate the analyte.
-
Experimental Protocols & Data
Protocol: Sample Derivatization for GC-MS Analysis (Silylation)
This protocol is a general guideline for the trimethylsilylation of organic acids like this compound.
-
Sample Drying: Lyophilize the aqueous sample extract to complete dryness in a reaction vial. It is critical to remove all water.[6]
-
Reagent Addition: Add 50 µL of a silylating reagent (e.g., BSTFA + 1% TMCS) to the dried sample.
-
Reaction: Cap the vial tightly and heat at 75°C for 45 minutes to ensure complete derivatization of all active hydrogens.[13]
-
Cooling: Allow the sample to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Data Tables
Table 1: Recommended LC-MS Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Column | Acquity BEH C18 (1.7 µm, 2.1 mm x 100 mm) | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [1] |
| Precursor Ion (m/z) | 217.1079 ([M-H]⁻) | [1] |
| Mobile Phase Additive | Ammonium Formate (5-40 mM) |[14] |
Table 2: Common Background Ions in ESI+ Mode This table lists common background ions that may be present in your system, which can help in identifying sources of noise.
| m/z | Ion Identity | Potential Source |
|---|---|---|
| 42 | (M+H)⁺ | Acetonitrile |
| 64 | (M+Na)⁺ | Acetonitrile |
| 102 | (M+H)⁺ | Triethylamine (TEA) |
| 149 | (M+H)⁺ | Phthalic Anhydride (Plasticizer) |
| 279 | (M+H)⁺ | Dibutylphthalate (Plasticizer) |
| 282 | (M+H)⁺ | Oleamide (Slip agent from plastics) |
(Source: Adapted from common ion lists)[16]
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound from biological samples.
References
- 1. This compound | C10H18O5 | CID 3017884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Showing Compound this compound (FDB021973) - FooDB [foodb.ca]
- 4. img1.17img.cn [img1.17img.cn]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. youtube.com [youtube.com]
- 7. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. waters.com [waters.com]
- 15. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stability and Analysis of 3-Hydroxysebacic Acid in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-hydroxysebacic acid in stored biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for biological samples intended for this compound analysis?
A1: For long-term storage, it is strongly recommended to store biological samples at -80°C.[1][2] While storage at -20°C may be acceptable for shorter durations, -80°C is the optimal temperature to ensure the stability of a wide range of metabolites, including organic acids like this compound.[2][3][4] For short-term storage (up to 24 hours), refrigeration at 4°C is preferable to room temperature, as warmer temperatures can lead to the degradation of various metabolites.[1][3][5]
Q2: How many freeze-thaw cycles can my samples undergo before this compound concentration is affected?
A2: It is best to minimize freeze-thaw cycles. While some studies on urinary biomarkers show stability for up to three freeze-thaw cycles with only a small decrease in concentration (0.77%-2.9%), repeated freezing and thawing can lead to significant changes in the concentrations of various metabolites.[1] It is advisable to aliquot samples into single-use vials upon collection to avoid the need for repeated thawing of the entire sample.
Q3: Is this compound expected to be stable in urine samples stored for extended periods?
A3: Based on studies of other urinary organic acids, this compound is expected to be highly stable during long-term storage at or below -20°C. One study demonstrated the high stability of numerous clinical chemistry parameters, including organic acids, in urine stored at -22°C for over 10 years without preservatives.[6] Another study confirmed the stability of various urinary biomarkers at -80°C for up to 5 years.[1]
Q4: What type of biological sample is most suitable for this compound analysis?
A4: this compound is a known human urinary metabolite and is often analyzed in urine samples to investigate metabolic disorders.[7] It can also be detected in plasma and serum. The choice of matrix will depend on the specific research question. Urine offers the advantage of being non-invasive and often contains higher concentrations of metabolic waste products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable levels of this compound in samples that should contain it. | Sample degradation due to improper storage. | Ensure samples were consistently stored at -80°C and that the number of freeze-thaw cycles was minimized. For future studies, aliquot samples immediately after collection. |
| Inefficient extraction from the biological matrix. | Review the extraction protocol. Ensure the pH of the sample is adequately acidified before extraction with an organic solvent like ethyl acetate. Confirm the correct solvent volumes and mixing times are being used. | |
| Incomplete derivatization. | Ensure the derivatization reagent (e.g., BSTFA with 1% TMCS) is fresh and not expired. Confirm the correct reaction temperature and time are being used. The sample must be completely dry before adding the derivatization reagent. | |
| High variability in this compound concentrations between replicates of the same sample. | Inconsistent sample handling. | Ensure uniform thawing procedures for all samples. Vortex samples thoroughly after thawing and before aliquoting for extraction. |
| Carryover during GC-MS analysis. | Run a blank solvent injection after a high-concentration sample to check for carryover. If observed, optimize the GC oven temperature program and/or increase the injection port temperature. | |
| Poor chromatographic peak shape for this compound. | Active sites in the GC inlet liner or column. | Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. |
| Co-elution with an interfering compound. | Optimize the GC temperature program to improve the separation of this compound from other components in the sample. |
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in the literature, the following tables provide a summary of the expected stability based on studies of other organic acids and metabolites in biological samples. Note: This data should be used as a general guideline. It is always best practice to perform your own stability studies for critical analytes under your specific laboratory conditions.
Table 1: Expected Long-Term Stability of this compound in Urine
| Storage Temperature | Duration | Expected Stability |
| Room Temperature (~20-25°C) | > 8 hours | Significant degradation likely.[3] |
| 4°C | Up to 24 hours | Generally stable.[1][3] |
| -20°C | Up to 24 hours | Stable.[3] |
| -22°C | > 10 years | High stability expected.[6] |
| -80°C | Up to 5 years | High stability expected.[1] |
Table 2: Expected Freeze-Thaw Stability of this compound in Urine
| Number of Freeze-Thaw Cycles | Expected Change in Concentration |
| 1-3 | Minimal (<3% decrease).[1] |
| > 3 | Potential for significant changes. |
Experimental Protocols
Protocol for Extraction and Quantification of this compound in Urine by GC-MS
This protocol is a synthesis of common methods used for the analysis of urinary organic acids.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature or in a 4°C water bath.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the urine sample at approximately 2000 x g for 10 minutes to pellet any sediment.
-
Transfer the supernatant to a clean tube.
2. Internal Standard Spiking:
-
To a known volume of urine supernatant (e.g., 1 mL), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine, such as tropic acid).
3. Acidification:
-
Acidify the urine sample to a pH of approximately 1-2 by adding a strong acid (e.g., 6M HCl). Check the pH with pH paper.
4. Extraction:
-
Add an organic solvent, such as ethyl acetate (e.g., 3 mL), to the acidified urine.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at approximately 2000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer with a fresh aliquot of ethyl acetate to maximize recovery.
-
Pool the organic extracts.
5. Drying:
-
Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 30-40°C). It is crucial to avoid overheating, which can lead to the loss of volatile analytes.
6. Derivatization:
-
To the dried residue, add a derivatization agent to make the this compound volatile for GC-MS analysis. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a solvent such as pyridine.
-
For example, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at a specific temperature and time (e.g., 70°C for 60 minutes) to ensure complete derivatization.
7. GC-MS Analysis:
-
After cooling to room temperature, inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions (Example):
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70-80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C. The exact program should be optimized for the separation of this compound from other urinary components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be either full scan to identify all compounds or selected ion monitoring (SIM) for higher sensitivity and specificity in quantifying this compound. For quantification, monitor characteristic ions of the derivatized this compound and the internal standard.
-
8. Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations that have undergone the same extraction and derivatization process.
-
Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound in urine.
Caption: Factors influencing the accurate quantification of this compound.
References
- 1. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aurametrix.weebly.com [aurametrix.weebly.com]
- 4. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine [mdpi.com]
- 6. Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography–Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
Technical Support Center: Optimizing Derivatization Reactions with 3-Nitrophenylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their derivatization reactions using 3-nitrophenylhydrazine (3-NPH).
Troubleshooting Guide
This guide addresses common issues encountered during the 3-NPH derivatization workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Derivatization Yield | Suboptimal reaction temperature. | Optimize the reaction temperature. While room temperature (25°C) is often effective, testing a range from 4°C to 40°C may be necessary for specific analytes.[1][2] |
| Incorrect reaction time. | A 30-minute reaction time is a good starting point.[1][2] However, time-course experiments (e.g., 15, 30, 60, 120 minutes) can determine the optimal duration for your specific compounds. | |
| Inappropriate reagent concentrations. | Ensure the concentrations of 3-NPH, the coupling agent (e.g., EDC), and the catalyst (e.g., pyridine) are optimized. Refer to established protocols for starting concentrations.[3][4] | |
| Inefficient solvent composition. | The solvent system is crucial. A mixture of methanol and water is commonly used. The ratio may need to be adjusted to ensure all components remain in solution and the reaction proceeds efficiently.[3][4] | |
| Poor Reproducibility | Degradation of derivatized samples. | Derivatized samples should be stored at low temperatures (-20°C or -80°C) to improve stability, especially for extended periods.[1][2][5] Samples are generally stable for up to 48 hours at room temperature.[1][2] |
| Inconsistent sample handling. | Ensure consistent timing and temperature control across all samples during the derivatization process. Use of an autosampler for reagent addition can improve consistency. | |
| Matrix effects from complex samples. | For complex biological matrices, matrix effects can lead to variability. The use of stable isotope-labeled internal standards is highly recommended to compensate for these effects.[6] | |
| Co-elution of Isomers | Insufficient chromatographic separation. | The derivatization process can sometimes result in cis- and trans-isomers of the hydrazones, which may be difficult to separate.[3][4] Optimization of the chromatographic method, including the column, mobile phase, and gradient, is necessary. Some isomers, like butyrylglycine and isobutyrylglycine, may be particularly challenging to resolve.[1] |
| Unexpected Peaks in Chromatogram | Side reactions. | Side reactions can occur, for instance, between the coupling agent (EDC) and the derivatizing agent (3-NPH).[7] Running a blank reaction (without the analyte) can help identify these side products. |
| Contaminants in reagents or solvents. | Ensure high-purity reagents and solvents are used to avoid the introduction of interfering substances. | |
| Low Signal Intensity in Mass Spectrometry | Poor ionization of derivatives. | 3-NPH derivatization is designed to enhance ionization. Ensure the mass spectrometer is tuned for the specific mass range of the derivatives. Negative ion mode is often used for 3-NPH derivatives.[8] |
| Ion suppression from the matrix. | Dilution of the sample or improved sample cleanup (e.g., solid-phase extraction) may be necessary to reduce ion suppression. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using 3-nitrophenylhydrazine (3-NPH) for derivatization?
A1: 3-NPH is a derivatizing reagent used to improve the analytical properties of molecules containing carbonyl (aldehyde and ketone) and carboxyl functional groups.[9][10] Derivatization with 3-NPH enhances their chromatographic retention, particularly on reversed-phase columns, and increases their ionization efficiency for mass spectrometry, leading to improved sensitivity and detection limits.[1][2][11]
Q2: What types of compounds can be derivatized with 3-NPH?
A2: 3-NPH is versatile and can be used to derivatize a wide range of compounds, including:
-
Carboxylic acids (e.g., short-chain fatty acids, tricarboxylic acid cycle intermediates).[3][4]
-
Aldehydes and ketones.[11]
-
Amino acids.[9]
-
Nucleotides.[9]
Q3: What are the optimal reaction conditions for 3-NPH derivatization?
A3: While optimal conditions can be analyte-dependent, a common starting point is a 30-minute incubation at room temperature (25°C).[1][2] The reaction is typically performed in a methanol/water solvent mixture.[3][4] For carboxylic acids, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as pyridine are required.[3][4]
Q4: How should I store the 3-NPH derivatized samples?
A4: For short-term storage (up to 48 hours), room temperature may be acceptable.[1][2] However, for longer-term storage, it is crucial to keep the derivatized samples at -20°C or -80°C to ensure their stability and prevent degradation.[1][2][5]
Q5: I am observing two peaks for a single analyte after derivatization. What could be the cause?
A5: The formation of cis- and trans-isomers (E/Z isomers) of the resulting 3-nitrophenylhydrazone is a common occurrence.[3][4] These isomers may have slightly different chromatographic retention times, leading to the appearance of two peaks. This is a known characteristic of the reaction and can often be addressed through chromatographic optimization.
Q6: Do I need to remove excess 3-NPH reagent before LC-MS analysis?
A6: A significant advantage of using 3-NPH is that the excess reagent typically does not produce background signals in the negative ion electrospray ionization (ESI) mode of a mass spectrometer.[8] This often eliminates the need for a quenching step or removal of the excess reagent, simplifying the sample preparation workflow.[1][2]
Experimental Protocols
Protocol 1: Derivatization of N-Acyl Glycines with 3-NPH
This protocol is adapted from a method for the analysis of N-acyl glycines in biological samples.[1][2]
Materials:
-
Sample containing N-acyl glycines (80 µL)
-
3-NPH hydrochloride solution (200 mM in 70% methanol/water)
-
EDC hydrochloride solution (120 mM EDC with 6% pyridine in 70% methanol/water)
Procedure:
-
To 80 µL of the sample solution, add 40 µL of the 3-NPH hydrochloride solution.
-
Add 40 µL of the EDC hydrochloride solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at room temperature (25°C) for 30 minutes.
-
After incubation, the sample is ready for LC-MS analysis.
Protocol 2: Derivatization of Carboxylic Acids with 3-NPH
This protocol is a general method for the derivatization of carboxylic acids.[3][4]
Materials:
-
Standard or sample solution containing carboxylic acids (100 µL in 75% aqueous methanol)
-
3-NPH solution (concentration to be optimized, prepared in a methanol/water mixture)
-
EDC solution (concentration to be optimized, prepared in a methanol/water mixture)
-
Pyridine solution (concentration to be optimized, prepared in a methanol/water mixture)
Procedure:
-
In an autosampler vial or microcentrifuge tube, place 100 µL of the standard or sample solution.
-
Sequentially add 50 µL of the 3-NPH, EDC, and pyridine solutions. The final concentrations in the reaction mixture should be optimized, with a starting point of 50 mM 3-NPH, 30 mM EDC, and 1.5% pyridine.[3][4]
-
Ensure the final solvent composition is optimal (e.g., 75% methanol).[3][4]
-
Incubate at the optimized temperature and time. A range of temperatures and times should be tested to find the ideal conditions for the specific carboxylic acids of interest.
-
The sample is then ready for analysis.
Data Presentation
Table 1: Optimized Reaction Conditions for 3-NPH Derivatization of N-Acyl Glycines
| Parameter | Optimized Value | Reference |
| Reaction Temperature | Room Temperature (25°C) | [1][2] |
| Reaction Time | 30 minutes | [1][2] |
| 3-NPH HCl Concentration | 200 mM (in 70% MeOH) | [1][2] |
| EDC HCl Concentration | 120 mM (in 70% MeOH) | [1][2] |
| Pyridine Concentration | 6% (in EDC solution) | [1][2] |
Table 2: Optimized Reaction Conditions for 3-NPH Derivatization of Central Carbon Metabolism Carboxylic Acids
| Parameter | Optimized Value | Reference |
| Reaction Medium | 75% Methanol in Water | [3][4] |
| 3-NPH Concentration | 50 mM | [3][4] |
| EDC Concentration | 30 mM | [3][4] |
| Pyridine Concentration | 1.5% | [3][4] |
Visualizations
Caption: General workflow for 3-NPH derivatization.
Caption: Troubleshooting low derivatization yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Calibration curve issues in 3-Hydroxysebacic acid quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Hydroxysebacic acid using LC-MS/MS.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound, with a focus on calibration curve problems.
Q1: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations. What are the potential causes and solutions?
A1: Non-linearity at higher concentrations is a common issue in LC-MS/MS analysis and can stem from several factors.[1][2] Here are the primary causes and troubleshooting steps:
-
Detector Saturation: The most frequent cause is the saturation of the mass spectrometer's detector at high analyte concentrations.
-
Ion Source Saturation/Matrix Effects: The electrospray ionization (ESI) source can become saturated, leading to a non-proportional response. This can be exacerbated by matrix components co-eluting with the analyte.[1][2]
-
Solution: Dilute the samples and calibration standards to fall within the linear range of the detector. Improve sample preparation to remove interfering matrix components.[4] A different ionization source, if available, could also be tested.
-
-
Isotope Contribution: If using a stable isotope-labeled internal standard (IS) with a low mass difference (e.g., d3), the natural isotope abundance of the analyte at high concentrations can contribute to the IS signal, causing a non-linear response.
-
Solution: Use an internal standard with a larger mass difference (e.g., 13C6, d5 or greater) to minimize isotopic overlap.
-
Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting workflow for non-linear calibration curves.
Q2: I'm observing poor reproducibility and high variability in my low concentration standards and quality controls (QCs). What could be the issue?
A2: High variability at the lower limit of quantification (LLOQ) often points to issues with sample preparation, instrument sensitivity, or carryover.
-
Sample Preparation Inconsistency: this compound, being a dicarboxylic acid, can be challenging to extract consistently from complex matrices like plasma or urine.
-
Solution: Ensure precise and consistent execution of the sample preparation protocol. The use of a stable isotope-labeled internal standard is highly recommended to compensate for extraction variability.[5] Consider optimizing the extraction solvent and pH.
-
-
Instrument Sensitivity: The instrument may not be sensitive enough to reliably detect the analyte at the LLOQ.
-
Solution: Optimize MS parameters, including collision energy and ion source settings, to enhance the signal-to-noise ratio.[6] A thorough cleaning of the ion source and optics may also improve sensitivity.
-
-
Carryover: Residual analyte from a high concentration sample can carry over into a subsequent low concentration sample, leading to artificially inflated results.
-
Solution: Optimize the autosampler wash method. Use a strong organic solvent, and consider multiple wash cycles. Injecting a blank sample after the highest calibration standard can help diagnose carryover.[7]
-
Q3: What is a suitable internal standard (IS) for this compound quantification, and where can I source it?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4 or 13C6-3-Hydroxysebacic acid. These will co-elute and have similar ionization efficiency, effectively correcting for matrix effects and extraction variability.
If a stable isotope-labeled standard is not commercially available, a structural analog can be used. However, this is less ideal as its ionization efficiency and extraction recovery may differ from the analyte. Potential structural analogs could include other medium-chain dicarboxylic acids or hydroxy-dicarboxylic acids that are not endogenously present in the samples being analyzed.
Sources for Internal Standards:
-
Commercial Vendors: Check catalogs of chemical suppliers specializing in stable isotope-labeled compounds and metabolomics standards.
-
Custom Synthesis: Several companies offer custom synthesis of stable isotope-labeled compounds.[8]
Q4: I am experiencing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
A4: Matrix effects are a common challenge in bioanalysis.[2] They occur when co-eluting endogenous components from the sample matrix affect the ionization efficiency of the analyte.
-
Improved Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components.
-
Solid-Phase Extraction (SPE): This is generally more effective at removing matrix components than simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can also be optimized to selectively extract the analyte of interest.
-
-
Chromatographic Separation: Modifying the LC method to separate the analyte from the interfering matrix components can resolve the issue.
-
Gradient Optimization: Adjust the mobile phase gradient to improve resolution.
-
Alternative Column Chemistry: Try a different column with a different stationary phase.
-
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact. However, this may compromise the ability to detect low levels of the analyte.
Matrix Effect Assessment Workflow
Caption: Workflow for assessing and mitigating matrix effects.
Experimental Protocols
This section provides a representative experimental protocol for the quantification of this compound in human urine. This protocol is adapted from methods used for similar organic acids and should be validated in your laboratory.[9][10]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw frozen urine samples at room temperature. Vortex for 10 seconds.
-
Internal Standard Spiking: To 100 µL of urine, add 10 µL of the internal standard working solution (e.g., this compound-d4 at 1 µg/mL).
-
Acidification: Add 10 µL of 1M HCl to acidify the sample.
-
Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method. These will need to be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | To be determined by direct infusion of a standard. For this compound (MW: 218.25), the precursor ion would be [M-H]- at m/z 217.1. Product ions would need to be optimized. |
| Collision Energy | To be optimized for the specific MRM transitions. |
Calibration Curve Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at 1 mg/mL. Perform serial dilutions to create working standards for the calibration curve, typically ranging from 1 ng/mL to 1000 ng/mL. Prepare calibration standards in a surrogate matrix (e.g., water or stripped urine) and process them alongside the unknown samples.
Signaling Pathway Context
This compound is a metabolite derived from the omega- and beta-oxidation of fatty acids.[11] Its presence and concentration in biological fluids can be indicative of the status of fatty acid metabolism. Elevated levels are often observed in individuals with fatty acid oxidation disorders.[11]
Metabolic Origin of this compound
Caption: Simplified metabolic pathway showing the formation of this compound.
References
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. paijournal.com [paijournal.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. zefsci.com [zefsci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
Validation & Comparative
A Comparative Guide to 3-Hydroxysebacic Acid and Suberic Acid as Metabolic Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-hydroxysebacic acid and suberic acid, two key metabolic markers implicated in inborn errors of fatty acid metabolism. By examining their biochemical origins, clinical significance, and analytical methodologies, this document aims to equip researchers, clinicians, and drug development professionals with the necessary information to effectively utilize these biomarkers in their work.
Introduction to Dicarboxylic Acids in Metabolism
Under normal physiological conditions, fatty acids are primarily metabolized through beta-oxidation within the mitochondria to produce energy. However, when this primary pathway is impaired due to genetic defects, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an alternative pathway, omega-oxidation, is upregulated.[1][2] This process, occurring in the endoplasmic reticulum, leads to the formation of dicarboxylic acids, which are then further metabolized in peroxisomes.[1][3] Both suberic acid (a C8 dicarboxylic acid) and this compound (a C10 hydroxydicarboxylic acid) are downstream products of this alternative pathway and their accumulation in biological fluids is indicative of a bottleneck in fatty acid oxidation.[4][5]
Clinical Significance
Elevated levels of both suberic acid and this compound are prominent indicators of dicarboxylic aciduria, a hallmark of several fatty acid oxidation disorders.[4][6]
-
Suberic Acid: This marker is consistently elevated in the urine of individuals with MCAD deficiency.[6] Its presence is a strong indicator of a blockage in the beta-oxidation of medium-chain fatty acids.
-
This compound: This metabolite is also a key marker for disorders of fatty acid oxidation.[5] It arises from the omega-oxidation of 3-hydroxy fatty acids, followed by beta-oxidation of the resulting dicarboxylates.[4] Its presence can provide insights into disruptions in both omega- and beta-oxidation pathways.
While both are valuable markers, their relative concentrations and ratios to other metabolites can offer more specific diagnostic clues. For instance, in MCAD deficiency, a notable increase in unsaturated dicarboxylic acids, alongside suberic acid, is often observed.[6]
Quantitative Data Comparison
Direct comparative studies quantifying the diagnostic accuracy (sensitivity and specificity) of this compound versus suberic acid are limited. However, available data from studies on patient populations with fatty acid oxidation disorders demonstrate a significant elevation of both metabolites compared to healthy controls.
| Metabolic Marker | Condition | Matrix | Concentration Range in Affected Individuals | Normal Range |
| This compound | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Urine | 10.628 - 308.767 µmol/mmol creatinine | Not typically detected or present at very low levels |
| Suberic Acid | General Dicarboxylic Aciduria | Urine | Optimal Result: 0 - 2.1 mmol/mol creatinine | Significantly elevated in affected individuals (specific ranges vary by study) |
Note: The provided concentration for suberic acid represents an optimal range in a healthy population. In patients with fatty acid oxidation disorders, these levels are expected to be substantially higher. A direct comparison of the absolute concentrations between the two markers is challenging due to variations in analytical methods and patient cohorts across different studies.
Signaling and Metabolic Pathways
The production of this compound and suberic acid is a consequence of the cell's response to impaired mitochondrial beta-oxidation. The following diagrams illustrate the key metabolic pathways involved.
Caption: Upregulation of fatty acid omega-oxidation in the endoplasmic reticulum leads to the formation of dicarboxylic acids.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Signature of Disease: 3-Hydroxysebacic Acid Levels in Health and Pathology
For Immediate Release
A comprehensive analysis of 3-hydroxysebacic acid levels reveals significant variations between healthy individuals and those with specific metabolic disorders. This guide provides a detailed comparison of these levels, outlines the experimental protocols for their quantification, and visualizes the metabolic pathways involved, offering a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Analysis: A Tale of Two States
Levels of this compound, a dicarboxylic acid metabolite, serve as a key biomarker for disruptions in fatty acid metabolism. Quantitative data, summarized in the table below, clearly delineates the differences in its concentration in healthy versus diseased states.
| Condition | Specimen | Age Group | This compound Concentration |
| Healthy | Urine | Adult | 7.7 (1.5-24.1) µmol/mmol creatinine[1] |
| 3-Hydroxydicarboxylic aciduria | Blood | Infant | 0.95-33.5 µM[2] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Urine | - | Elevated |
| Zellweger Syndrome | Urine | - | Elevated[3] |
| Ketoacidosis | Urine | - | Elevated[1] |
Note: Specific quantitative ranges for MCAD deficiency, Zellweger syndrome, and ketoacidosis are not consistently reported in the literature, with most sources indicating a general elevation.
Elevated levels of this compound are consistently observed in several inherited metabolic disorders.[4] In Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a defect in fatty acid β-oxidation leads to the accumulation of medium-chain fatty acids and their metabolites, including this compound.[4][5][6][7] Similarly, Zellweger syndrome, a peroxisomal biogenesis disorder, results in impaired fatty acid metabolism and a consequent increase in dicarboxylic acids like this compound in the urine.[3][8] Ketoacidosis, a state of high ketone body production, also leads to an increased excretion of 3-hydroxy dicarboxylic acids.[1]
Experimental Protocols: Quantifying this compound
The accurate quantification of this compound is crucial for the diagnosis and monitoring of these metabolic disorders. The primary method employed is stable-isotope dilution gas chromatography-mass spectrometry (GC/MS) .
Principle: This technique involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to the biological sample (urine or plasma). The endogenous (unlabeled) and the internal standard (labeled) are then extracted, derivatized to increase their volatility, and separated by gas chromatography. The mass spectrometer detects and quantifies the unlabeled and labeled forms based on their mass-to-charge ratio. The ratio of the unlabeled to the labeled compound allows for precise and accurate calculation of the concentration of the endogenous this compound.
Sample Preparation and Extraction:
-
A known amount of the stable isotope-labeled internal standard is added to the urine or plasma sample.
-
The sample is acidified.
-
The organic acids are extracted using an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness.
Derivatization:
-
The dried extract is derivatized to convert the non-volatile organic acids into volatile derivatives suitable for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.
GC/MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The different components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the identification and quantification of the target analyte and its internal standard.
Metabolic Pathways and Experimental Workflow
To understand the context of this compound's role in metabolism, it is essential to visualize its formation and the workflow for its analysis.
Caption: Metabolic pathway of this compound formation.
The diagram above illustrates that this compound is an intermediate in the metabolism of long-chain fatty acids.[4] These fatty acids undergo omega-oxidation to form 3-hydroxy fatty acids, which are then shortened via beta-oxidation to produce this compound.[9] In disease states like MCAD deficiency and Zellweger syndrome, a metabolic block in the beta-oxidation pathway leads to the accumulation of this compound.
Caption: General workflow for this compound quantification.
This workflow diagram outlines the key steps involved in the laboratory analysis of this compound, from sample collection to final data analysis.
This comprehensive guide provides a foundational understanding of the comparative levels of this compound in health and disease. The detailed experimental protocol and visual representations of the metabolic pathway and analytical workflow offer valuable tools for researchers dedicated to advancing our knowledge of metabolic disorders and developing novel therapeutic interventions.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Distinction between peroxisomal bifunctional enzyme and acyl-CoA oxidase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urine organic acid analysis as a tool in evaluation for Zellweger Spectrum disorder: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 7. dshs.texas.gov [dshs.texas.gov]
- 8. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of 3-Hydroxysebacic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 3-hydroxysebacic acid is paramount. This dicarboxylic acid serves as a key metabolite in fatty acid oxidation, and its levels can be indicative of certain metabolic disorders. The cross-validation of analytical methods is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides an objective comparison of the primary analytical techniques used for the quantification of this compound, complete with experimental protocols and performance data.
Comparison of Analytical Methods
The two most prevalent and powerful techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and requires specific sample preparation protocols.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (e.g., silylation) | Often required for improved sensitivity and chromatography |
| Volatility | Requires volatile analytes | Suitable for a wider range of polar and non-volatile compounds |
| Precision | Coefficients of Variation (CVs) of 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L have been reported for related 3-hydroxy fatty acids[1]. | High precision is achievable with stable isotope-labeled internal standards. |
| Sensitivity | Detection limits in the nanogram range are achievable[2]. | High sensitivity can be achieved, especially with derivatization to enhance ionization efficiency[3][4]. |
| Sample Throughput | Generally lower due to longer run times and sample preparation. | Higher throughput is possible with modern UPLC systems. |
| Primary Use | Established method for routine clinical and research analysis of 3-hydroxy fatty acids[5][6]. | Increasingly used for comprehensive profiling and quantification of hydroxy fatty acids in complex biological matrices[7][8]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the outlined protocols for the GC-MS and a general approach for LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is a stable isotope dilution, electron impact ionization gas chromatography/mass spectrometry (GC/MS) procedure for the quantitative measurement of 3-hydroxy fatty acids[1][5].
1. Sample Preparation and Extraction:
-
To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard solution for this compound.
-
Acidify the sample with 125 µL of 6 M HCl[1].
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging. Repeat the extraction twice[1].
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37 °C[1].
2. Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[1].
-
Heat the sample at 80 °C for 60 minutes to form the trimethylsilyl (TMS) derivatives[1].
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system[1].
-
GC Column: HP-5MS capillary column (or equivalent)[1].
-
Oven Temperature Program: Start at 80 °C for 5 minutes, then ramp to 200 °C at 3.8 °C/min, and finally to 290 °C at 15 °C/min, holding for 6 minutes[1].
-
Mass Spectrometry: Operate in electron impact (EI) ionization mode. Monitor specific ions for the native this compound and its stable isotope-labeled internal standard in selected ion monitoring (SIM) mode for quantification[1].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) General Protocol
LC-MS/MS methods for hydroxy fatty acids often require derivatization to improve chromatographic retention and ionization efficiency, though direct analysis is also possible[3][4][7].
1. Sample Preparation and Extraction:
-
Similar to the GC-MS protocol, perform a liquid-liquid or solid-phase extraction of this compound from the biological matrix.
-
The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
2. Derivatization (Optional but Recommended for Higher Sensitivity):
-
Derivatization can be performed to introduce a readily ionizable group. Reagents such as 3-nitrophenylhydrazine (3-NPH) or other commercially available kits can be used to target the carboxylic acid functional groups[4].
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometry: A tandem mass spectrometer (e.g., triple quadrupole) operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored[7][9].
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Strategy for Global Profiling and Identification of 2- and 3âHydroxy Fatty Acids in Plasma by UPLCâMS/MS - American Chemical Society - Figshare [acs.figshare.com]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxysebacic acid correlation with other fatty acid oxidation markers.
A comprehensive analysis of 3-hydroxysebacic acid and its correlation with other fatty acid oxidation markers reveals its significance in the diagnosis and monitoring of inherited metabolic diseases. Elevated levels of this C10 ω-hydroxydicarboxylic acid in urine, often in conjunction with other specific dicarboxylic and 3-hydroxydicarboxylic acids, can pinpoint defects in the mitochondrial β-oxidation pathway.
This guide provides a comparative analysis of this compound with other critical markers of fatty acid oxidation (FAO), supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Correlation with Other Fatty Acid Oxidation Markers: A Quantitative Comparison
Inborn errors of fatty acid metabolism disrupt the body's ability to break down fats for energy, leading to the accumulation of specific organic acids in bodily fluids. Urinary organic acid profiling by gas chromatography-mass spectrometry (GC-MS) is a cornerstone for diagnosing these disorders. This compound is a key metabolite that becomes elevated when the primary β-oxidation pathway is impaired, forcing fatty acids into the alternative ω-oxidation pathway.
The following table summarizes the urinary concentrations of this compound and other relevant dicarboxylic acids in healthy individuals and patients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common FAO disorder.
| Biomarker | Healthy Pediatric Population (μmol/mmol creatinine) | MCAD Deficiency (Children, μmol/mmol creatinine) |
| This compound | Not typically reported in routine healthy screens | 10.628 - 308.767 |
| Adipic Acid (C6) | Median values decrease with age; e.g., 2-10 days: 15.3, 2-12 months: 8.5, 1-5 years: 4.8 | Elevated |
| Suberic Acid (C8) | Median values decrease with age; e.g., 2-10 days: 12.1, 2-12 months: 7.9, 1-5 years: 3.6 | Significantly Elevated |
| Sebacic Acid (C10) | Median values decrease with age; e.g., 2-10 days: 3.9, 2-12 months: 2.8, 1-5 years: 1.5 | Elevated |
Data for healthy pediatric population from a study on Turkish children.[1][2] Data for MCAD deficiency from the Human Metabolome Database.
In addition to the absolute concentrations, the ratios of different 3-hydroxydicarboxylic acids can be diagnostic. For instance, in patients with MCAD deficiency, lower ratios of 3-hydroxyadipic acid (3OHDC6) and 3-hydroxyoctanedioic acid (3OHDC8) to 3-hydroxydecanedioic acid (3OHDC10) are observed, consistent with the decreased activity of the MCAD enzyme.[3][4] Conversely, a defect in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is characterized by increased urinary ratios of 3OHDC6 and 3-hydroxydodecanedioic acid (3OHDC12) relative to 3OHDC10.[4]
Signaling Pathways and Metabolic Interrelationships
The elevation of this compound is a direct consequence of the interplay between the β-oxidation and ω-oxidation pathways of fatty acid metabolism.
Caption: Interplay of β- and ω-oxidation pathways.
In healthy individuals, long-chain fatty acids are primarily degraded in the mitochondria via β-oxidation to produce acetyl-CoA for energy. When an enzyme in the β-oxidation spiral is deficient, such as MCAD or LCHAD, there is an accumulation of fatty acyl-CoA intermediates. This buildup shunts the fatty acids towards the alternative ω-oxidation pathway in the endoplasmic reticulum. This pathway results in the formation of dicarboxylic acids, and subsequently, 3-hydroxydicarboxylic acids, including this compound, which are then excreted in the urine.
Experimental Protocols
The quantitative analysis of this compound and other organic acids in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow for Urinary Organic Acid Analysis
Caption: Typical workflow for urinary organic acid analysis.
Detailed GC-MS Protocol for Urinary Organic Acid Profiling
This protocol is a representative method for the analysis of urinary organic acids, including this compound.
1. Sample Preparation and Internal Standard Addition:
-
To 1 mL of urine, add a known amount of an internal standard (e.g., 3,3-dimethylglutaric acid or a stable isotope-labeled analog of the target analytes). The internal standard is crucial for accurate quantification.
2. pH Adjustment and Extraction:
-
Acidify the urine sample to a pH of approximately 1 with hydrochloric acid (HCl).
-
Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic (upper) layer. Repeat the extraction process on the aqueous layer to ensure complete recovery of the organic acids.
3. Evaporation:
-
Combine the organic extracts and evaporate them to dryness under a gentle stream of nitrogen gas. This step concentrates the analytes.
4. Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives. This step is essential for GC analysis.
5. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC): Use a capillary column (e.g., DB-5ms) to separate the different organic acid derivatives based on their boiling points and interactions with the stationary phase. A typical temperature program would start at a lower temperature and gradually increase to elute all compounds of interest.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
6. Data Analysis and Quantification:
-
Identify the individual organic acids by comparing their retention times and mass spectra to those of known standards or a spectral library.
-
Quantify the concentration of each analyte by comparing the peak area of the analyte to the peak area of the internal standard. The results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.
Conclusion
This compound is a valuable biomarker in the investigation of fatty acid oxidation disorders. Its strong correlation with other dicarboxylic and 3-hydroxydicarboxylic acids provides a characteristic metabolic signature that can aid in the differential diagnosis of specific enzyme deficiencies. The quantitative analysis of these markers, using robust and well-defined experimental protocols such as GC-MS, is essential for the accurate diagnosis, monitoring, and management of patients with these complex metabolic conditions. Further research into the precise quantitative relationships between these markers in a wider range of FAO disorders will continue to enhance their clinical utility.
References
- 1. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Genetic and Dietary Causes of Elevated 3-Hydroxysebacic Acid: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
An elevated level of 3-hydroxysebacic acid, a dicarboxylic acid metabolite, in biological fluids can be a diagnostic indicator of underlying metabolic perturbations. However, its presence can stem from both inherited genetic disorders affecting fatty acid oxidation and dietary factors, specifically the consumption of medium-chain triglycerides (MCTs). For researchers and clinicians, distinguishing between these two etiologies is crucial for accurate diagnosis, patient management, and the development of targeted therapeutic interventions. This guide provides a comprehensive comparison of the methodologies used to differentiate between genetic and dietary causes of elevated this compound, supported by experimental data and detailed protocols.
Metabolic Pathways and Origins of this compound
This compound is an intermediate product of fatty acid metabolism. Its elevation can be attributed to two primary pathways:
-
Genetic Causes: Inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , disrupt the mitochondrial β-oxidation of fatty acids.[1][2] This enzymatic block leads to the accumulation of medium-chain fatty acids, which are then shunted into alternative metabolic pathways, including omega (ω)-oxidation, resulting in the formation and excretion of dicarboxylic acids such as suberic, sebacic, and 3-hydroxysebacic acids.[3]
-
Dietary Causes: The ingestion of Medium-Chain Triglycerides (MCTs) , found in coconut oil and certain specialized medical foods, can also lead to an increase in dicarboxylic acid excretion, including this compound.[4][5] When consumed in significant amounts, MCTs can saturate the β-oxidation pathway, leading to an overflow into the ω-oxidation pathway, mimicking the biochemical profile of some fatty acid oxidation disorders.[4][5]
Comparative Analysis of Diagnostic Approaches
The differentiation between genetic and dietary causes of elevated this compound relies on a multi-pronged approach involving the analysis of urinary organic acids and plasma acylcarnitines. Advanced techniques like stable isotope tracing can provide definitive insights into the metabolic flux and origin of these compounds.
Urinary Organic Acid Analysis
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing urinary organic acids. The pattern of excreted dicarboxylic acids provides valuable clues to the origin of the metabolic disturbance.
Table 1: Comparison of Urinary Organic Acid Profiles
| Analyte | Healthy Individuals | Genetic Cause (MCAD Deficiency) | Dietary Cause (MCT Supplementation) |
| This compound | Low to undetectable | Significantly elevated | Moderately to significantly elevated[4] |
| Adipic acid (C6) | Present in small amounts | Elevated | Elevated[4] |
| Suberic acid (C8) | Present in small amounts | Significantly elevated | Significantly elevated (can be 55-fold higher than with LCT diet)[4] |
| Sebacic acid (C10) | Low to undetectable | Elevated | Elevated |
| Hexanoylglycine | Undetectable | Markedly elevated | Undetectable |
| Suberylglycine | Undetectable | Elevated | Undetectable |
| Ratio of Unsaturated to Saturated Dicarboxylic Acids | Variable | Typically elevated | Low (<0.1)[5] |
| Ratio of 3-hydroxydecenedioic to 3-hydroxydecanedioic acid | Variable | Typically elevated | Low[5] |
Key Differentiator: The presence of specific acylglycine conjugates, such as hexanoylglycine and suberylglycine, is highly indicative of MCAD deficiency and is not typically seen with MCT supplementation.[6] Additionally, the ratios of certain dicarboxylic acids can aid in differentiation.[5]
Plasma Acylcarnitine Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify acylcarnitine esters in plasma. This analysis provides a snapshot of the fatty acids that are not being properly metabolized.
Table 2: Comparison of Plasma Acylcarnitine Profiles
| Analyte | Healthy Individuals (neonate) | Genetic Cause (MCAD Deficiency) | Dietary Cause (MCT Supplementation) |
| Octanoylcarnitine (C8) | < 0.22 µmol/L[7] | Significantly elevated (Median: 8.4 µmol/L in newborns)[7] | May be slightly elevated |
| Hexanoylcarnitine (C6) | Low | Elevated | May be slightly elevated |
| Decanoylcarnitine (C10) | Low | Moderately elevated | May be slightly elevated |
| Decenoylcarnitine (C10:1) | Low | Moderately elevated | Low |
| C8/C10 Ratio | Low | > 5[8] | Low |
| C8/C2 Ratio | Low | Significantly elevated | Low |
Key Differentiator: A plasma octanoylcarnitine (C8) concentration > 0.3 µmol/L combined with a C8/C10 ratio greater than 5 is strongly diagnostic for MCAD deficiency.[8] While MCT intake can slightly increase some medium-chain acylcarnitines, it does not typically produce the dramatic and specific pattern seen in MCAD deficiency.
Experimental Protocols
Urinary Organic Acid Analysis by GC-MS
This protocol provides a general workflow for the extraction and derivatization of urinary organic acids for GC-MS analysis.
Materials:
-
Urine sample
-
Internal standard solution (e.g., 3-phenylbutyric acid)
-
Hydrochloric acid (5N)
-
Ethyl acetate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine
Procedure:
-
Sample Preparation: To a glass tube, add a volume of urine normalized to creatinine concentration (e.g., volume containing 1 µmol creatinine). Add the internal standard.
-
Acidification: Acidify the sample to a pH < 2 with 5N HCl.
-
Extraction: Perform a two-step liquid-liquid extraction. First, add ethyl acetate, vortex, and centrifuge. Collect the organic layer. To the remaining aqueous layer, add diethyl ether, vortex, and centrifuge. Combine the organic layers.
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 37°C).
-
Derivatization: Reconstitute the dried residue in pyridine and add BSTFA with 1% TMCS. Heat at 80°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system. Use a suitable capillary column (e.g., DB-1MS) and a temperature gradient program to separate the organic acids. The mass spectrometer is typically operated in full scan mode to identify and quantify the compounds based on their retention times and mass spectra.[9]
Plasma Acylcarnitine Analysis by LC-MS/MS
This protocol outlines a general procedure for the analysis of acylcarnitines in plasma.
Materials:
-
Plasma sample
-
Internal standard solution (stable isotope-labeled acylcarnitines)
-
Acetonitrile
-
Formic acid
Procedure:
-
Sample Preparation: To a microcentrifuge tube, add the plasma sample and the internal standard solution.
-
Protein Precipitation: Add cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed.
-
Supernatant Transfer: Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant may be evaporated to dryness and reconstituted in the initial mobile phase.
-
LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. Use a C18 reversed-phase column and a gradient elution with mobile phases typically consisting of water and acetonitrile with a modifier like formic acid. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify the specific acylcarnitine species.[10]
Advanced Differentiation: Stable Isotope Tracing
For complex cases or research purposes, stable isotope tracing offers a definitive method to track the metabolic fate of fatty acids. By administering a labeled medium-chain fatty acid (e.g., ¹³C-octanoate), it is possible to determine whether the elevated this compound is derived from the exogenous labeled substrate (dietary) or from endogenous fatty acid stores (suggesting a metabolic block).
Experimental Workflow:
-
Baseline Sampling: Collect baseline urine and plasma samples.
-
Tracer Administration: Administer a stable isotope-labeled medium-chain fatty acid (e.g., oral or intravenous infusion of ¹³C-octanoate).
-
Time-course Sampling: Collect urine and plasma samples at multiple time points after tracer administration.
-
Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS/MS to measure the isotopic enrichment in this compound and other relevant metabolites.
Expected Outcomes:
-
Dietary Cause: A rapid and significant incorporation of the ¹³C label into the urinary this compound pool would indicate that it is being directly produced from the administered MCT.
-
Genetic Cause: In a patient with MCAD deficiency, the baseline levels of unlabeled this compound would be high. While some of the labeled tracer may be converted, the majority of the elevated metabolite would remain unlabeled, indicating its origin from the blocked endogenous fatty acid oxidation pathway.
Visualizing the Metabolic and Diagnostic Workflows
Signaling Pathways
Caption: Metabolic pathways leading to this compound formation.
Experimental Workflow
Caption: Diagnostic workflow for differentiating causes of elevated this compound.
Conclusion
The differentiation between genetic and dietary causes of elevated this compound is a critical step in clinical diagnostics and metabolic research. A comprehensive analysis of urinary organic acids and plasma acylcarnitines, with a focus on specific marker compounds and their ratios, provides a robust framework for this distinction. In cases of diagnostic uncertainty, stable isotope tracing offers a powerful tool to elucidate the precise metabolic origin of the elevated metabolite. This guide provides the necessary comparative data and experimental frameworks to aid researchers and drug development professionals in navigating the complexities of fatty acid metabolism and its associated disorders.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCAD [gmdi.org]
- 3. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary organic acid excretion during feeding of medium-chain or long-chain triglyceride diets in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 3-Hydroxydicarboxylic Acids in Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of 3-hydroxydicarboxylic acids (3-OH-DCAs) in metabolic profiling. These medium- to long-chain dicarboxylic acids are crucial biomarkers for inborn errors of fatty acid metabolism, and their accurate measurement is vital for the diagnosis and monitoring of these disorders. This document outlines the biochemical significance of 3-OH-DCAs, compares the predominant analytical techniques, and provides detailed experimental protocols and supporting data.
Biochemical Significance of 3-Hydroxydicarboxylic Acids
3-Hydroxydicarboxylic acids are metabolites produced from the ω-oxidation of 3-hydroxy monocarboxylic acids, followed by subsequent β-oxidation of the resulting dicarboxylic acids.[1][2][3] Under normal physiological conditions, fatty acid β-oxidation is the primary pathway for energy production from fats. However, when this pathway is impaired due to genetic defects, the ω-oxidation pathway becomes more active, leading to an accumulation and increased urinary excretion of dicarboxylic acids, including 3-OH-DCAs.[2][3]
Elevated levels of specific 3-OH-DCAs are characteristic of certain inborn errors of metabolism, particularly:
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency: This disorder is characterized by increased urinary ratios of 3-hydroxyadipic acid (3OHDC6) and 3-hydroxydodecanedioic acid (3OHDC12) relative to 3-hydroxydecanedioic acid (3OHDC10).[3][4]
-
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: In this condition, lower ratios of 3OHDC6 and 3-hydroxyoctanedioic acid (3OHDC8) to 3OHDC10 are observed.[3]
Therefore, the accurate quantification and profiling of 3-OH-DCAs in biological fluids, primarily urine, are essential for the differential diagnosis of these and other fatty acid oxidation disorders.[3][5]
Comparative Analysis of Analytical Platforms
The two primary analytical platforms for the quantitative analysis of 3-OH-DCAs in metabolic profiling are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Characteristics
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires chemical derivatization to increase volatility and thermal stability.[6][7] | Can analyze polar and non-volatile compounds in their native form, although derivatization can improve performance for some carboxylic acids.[8][9] |
| Sensitivity | Generally offers good sensitivity, especially in selected ion monitoring (SIM) mode. Limits of detection (LODs) are typically in the low pg range.[10][11] | Often provides higher sensitivity and specificity, with LODs in the low ng/mL to pg/mL range.[12][13] |
| Selectivity | High selectivity is achieved through chromatographic separation and mass spectral data. | Excellent selectivity is provided by multiple reaction monitoring (MRM) transitions.[13] |
| Throughput | Can be lower due to longer run times and the need for derivatization.[14] | Generally offers higher throughput due to faster analysis times and simpler sample preparation.[14][15] |
| Matrix Effects | Less susceptible to ion suppression/enhancement from the sample matrix. | Can be prone to matrix effects, which may affect accuracy and precision.[13] |
| Compound Coverage | Well-established for a broad range of organic acids.[6] | Versatile for a wide range of metabolites, including those not amenable to GC.[15] |
Summary of Key Analytes
The following table summarizes some of the key 3-hydroxydicarboxylic acids and their clinical significance.
| Analyte | Abbreviation | Associated Disorders | Typical Findings |
| 3-Hydroxyadipic acid | 3OHDC6 | LCHAD deficiency | Increased ratio relative to 3OHDC10[3] |
| 3-Hydroxysuberic acid | 3OHDC8 | MCAD deficiency | Decreased ratio relative to 3OHDC10[3] |
| 3-Hydroxysebacic acid | 3OHDC10 | Fatty acid oxidation disorders | Used as a reference analyte for calculating ratios[3][16] |
| 3-Hydroxydodecanedioic acid | 3OHDC12 | LCHAD deficiency | Increased ratio relative to 3OHDC10[3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urinary 3-OH-DCAs
This protocol is a generalized procedure based on common practices for urinary organic acid analysis.[1][6][17]
3.1.1. Sample Preparation and Extraction
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 rpm for 5 minutes to remove particulate matter.
-
To 1 mL of urine, add an internal standard solution (e.g., a stable isotope-labeled 3-OH-DCA).
-
Acidify the urine to a pH of approximately 1 with 6M HCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
3.1.2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[17][18]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[17]
-
Cool the sample to room temperature before injection into the GC-MS system.
3.1.3. GC-MS Analysis
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (m/z 50-600) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis of target 3-OH-DCAs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Plasma 3-OH-DCAs
This protocol provides a general framework for the analysis of 3-OH-DCAs in plasma, which may be adapted from methods for other carboxylic acids.[19][20]
3.2.1. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile, vortexing for 30 seconds, and centrifuging at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.2.2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detector: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each 3-OH-DCA and internal standard.
Data Presentation
Comparative Performance Data (Illustrative)
The following table presents illustrative performance characteristics for the two techniques. Actual values will vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1-10 pg on-column[10][11] | 0.1-5 ng/mL[12][21] |
| Limit of Quantification (LOQ) | 5-30 pg on-column | 0.5-15 ng/mL[21] |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
Urinary Concentrations of 3-Hydroxyadipic Acid 3,6-lactone
| Condition | Concentration (µg/mg creatinine) |
| Healthy Adults (Non-fasting) | 0.9 ± 0.5[22] |
| Healthy Adults (Fasting, 3 days) | 19.1 ± 8.5[22] |
| Healthy Children (Fasting, 36 hours) | 82 ± 50[22] |
Visualizations
Metabolic Pathway of 3-Hydroxydicarboxylic Acid Formation
References
- 1. aurametrix.weebly.com [aurametrix.weebly.com]
- 2. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3-hydroxydicarboxylic aciduria (Concept Id: C4024725) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 17. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Urinary 3-hydroxyadipic acid 3,6-lactone: structural identification and effect of fasting in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 3-Hydroxysebacic Acid as a Diagnostic Marker for Zellweger Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Hydroxysebacic acid against other key biomarkers for the diagnosis of Zellweger syndrome (ZSD), a rare, inherited peroxisomal biogenesis disorder. The information presented is based on experimental data from peer-reviewed scientific literature and is intended to assist researchers and clinicians in making informed decisions regarding diagnostic strategies.
Executive Summary
Zellweger syndrome is characterized by a complex biochemical profile resulting from dysfunctional peroxisomes. While several biomarkers are utilized for its diagnosis, this guide focuses on the validation of This compound as a diagnostic marker in comparison to established primary and secondary biomarkers. The primary diagnostic markers for ZSD include very-long-chain fatty acids (VLCFA), the C27 bile acid intermediates di- and trihydroxycholestanoic acid (DHCA and THCA), and erythrocyte plasmalogens. Pipecolic acid and other dicarboxylic acids, including this compound, are considered valuable secondary markers. This guide presents available quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of the diagnostic landscape for Zellweger syndrome.
Comparative Analysis of Biomarkers
The diagnosis of Zellweger syndrome relies on the measurement of several key metabolites that accumulate or are deficient due to impaired peroxisomal function. Below is a comparative summary of these biomarkers.
| Biomarker | Matrix | Typical Finding in ZSD | Diagnostic Significance |
| This compound | Urine | Elevated | Secondary marker; part of a peculiar pattern of dicarboxylic aciduria. Also elevated in other fatty acid oxidation disorders.[1][2] |
| Very-Long-Chain Fatty Acids (VLCFA) | Plasma, Fibroblasts | Elevated (C26:0, C24:0/C22:0 ratio, C26:0/C22:0 ratio) | Primary marker; levels often correlate with disease severity.[3][4][5] |
| DHCA and THCA | Plasma, Urine | Elevated | Primary marker; sensitive and specific for peroxisomal biogenesis disorders.[3] |
| Plasmalogens | Erythrocytes, Fibroblasts | Decreased | Primary marker; reflects impaired ether phospholipid biosynthesis. |
| Pipecolic Acid | Plasma, Urine | Elevated | Secondary marker; useful in differentiating peroxisomal biogenesis disorders from single-enzyme defects.[6][7][8][9] |
Quantitative Data Summary
While direct head-to-head comparisons of sensitivity and specificity for all biomarkers are not extensively available in the literature, the following table summarizes typical quantitative findings in Zellweger syndrome patients compared to healthy controls.
| Biomarker | Patient Population | Analyte | Mean Concentration (Patient) | Mean Concentration (Control) | Fold Change | Reference |
| VLCFA | Classical Zellweger Syndrome | C26:0 (µg/mL) | 5.20 ± 1.78 | Normal Range | Significantly Elevated | [3][4] |
| VLCFA | Classical Zellweger Syndrome | C26:0/C22:0 Ratio | 0.65 ± 0.18 | Normal Range | Significantly Elevated | [3][4] |
| Dicarboxylic Acids | Zellweger Syndrome | Sebacic Acid Excretion | Increased by ~350% | Age-matched controls | ~4.5x | [10] |
| Pipecolic Acid | Zellweger Syndrome (Neonate) | Plasma (µM) | 7.7 - 7.8 | 12 ± 5.6 | ~0.65x (initially) | [6] |
| Pipecolic Acid | Zellweger Syndrome (Infant) | Plasma (µM) | 15 - 25 | 12 ± 5.6 | 1.25 - 2.1x | [6] |
Note: Quantitative data for this compound with direct comparison to controls in a large cohort was not available in the reviewed literature. Its presence is noted as part of a broader dicarboxylic aciduria.
Experimental Protocols
Detailed methodologies for the analysis of these biomarkers are crucial for reproducible and reliable results.
Analysis of Urinary Organic Acids including this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the qualitative and semi-quantitative analysis of a wide range of organic acids in urine.
-
Sample Preparation:
-
To a 1-2 mL urine sample, add an internal standard (e.g., 3-phenylbutyric acid).
-
Acidify the urine to a pH below 2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Incubate the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
The mass spectrometer is typically operated in electron ionization (EI) mode with a full scan to identify and quantify the various organic acids based on their retention times and mass spectra.
-
Quantification of Very-Long-Chain Fatty Acids (VLCFA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the quantification of VLCFAs in plasma.
-
Sample Preparation:
-
To a plasma sample, add a deuterated internal standard for each VLCFA to be quantified.
-
Perform a hydrolysis step to release the fatty acids from their lipid esters, typically using an acidic or alkaline methanolysis.
-
Extract the fatty acid methyl esters (FAMEs) with an organic solvent like hexane.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each VLCFA, allowing for accurate quantification.
-
Measurement of C27 Bile Acid Intermediates (DHCA and THCA) by LC-MS/MS
This is a key diagnostic test for peroxisomal disorders.
-
Sample Preparation:
-
To a serum or plasma sample, add deuterated internal standards for DHCA and THCA.
-
Perform a protein precipitation step using a solvent like acetonitrile.
-
Centrifuge to pellet the proteins and transfer the supernatant.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Use a C18 reversed-phase column for separation.
-
Operate the mass spectrometer in negative ion mode with MRM to monitor the specific transitions for DHCA and THCA and their internal standards.
-
Analysis of Erythrocyte Plasmalogens by Gas Chromatography-Mass Spectrometry (GC-MS)
This method quantifies the levels of plasmalogens, which are deficient in ZSD.
-
Lipid Extraction:
-
Extract total lipids from washed erythrocyte pellets using a modified Folch method with chloroform and methanol.
-
-
Derivatization:
-
Transesterify the lipid extract to form fatty acid methyl esters (FAMEs) and dimethylacetals (DMAs) from plasmalogens. This is typically done using an acid catalyst like methanolic HCl.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Separate the FAMEs and DMAs on a suitable capillary column.
-
Quantify the DMAs relative to the FAMEs to determine the plasmalogen content.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biochemical pathways affected in Zellweger syndrome and a typical diagnostic workflow.
Caption: Metabolic consequences of peroxisomal dysfunction in Zellweger syndrome.
References
- 1. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a novel diagnostic test for assessing the risk of urinary uric acid crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. The significance of hyperpipecolatemia in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Pipecolic Acid, Serum - Mayo Clinic Laboratories | Neurology Catalog [neurology.testcatalog.org]
- 10. Urinary excretion of dicarboxylic acids from patients with the Zellweger syndrome. Importance of peroxisomes in beta-oxidation of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Sebacic Acid vs. Its Hydroxy Derivatives: A Comparative Guide to Their Potential as Aging Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable aging biomarkers is a critical pursuit in gerontology and the development of anti-aging therapeutics. Among the myriad of molecules implicated in the aging process, dicarboxylic acids, and specifically sebacic acid, have emerged as potential indicators of biological age. This guide provides a comparative analysis of sebacic acid and its hydroxy derivatives as potential aging biomarkers, supported by available experimental data and detailed methodologies.
Introduction
Sebacic acid, a ten-carbon dicarboxylic acid, is a product of the ω-oxidation of medium-chain fatty acids. Recent metabolomic studies have identified a significant decrease in plasma sebacic acid levels with advancing age in both humans and mice, positioning it as a promising biomarker of aging.[1][2] This decline is thought to reflect age-related dysregulation of fatty acid metabolism, particularly in the liver.[1][2] The metabolic fate of sebacic acid can include further oxidation to produce hydroxy derivatives, such as 3-hydroxysebacic acid. While the role of these hydroxy derivatives in metabolic disorders has been investigated, their specific connection to the normal aging process is less clear, presenting an intriguing area for future research. This guide will synthesize the current understanding of sebacic acid as an aging biomarker and explore the hypothetical potential of its hydroxy derivatives in the same capacity.
Quantitative Data Summary
Currently, direct comparative studies quantifying both sebacic acid and its hydroxy derivatives in the context of aging are limited. The available data primarily focuses on the age-related changes in sebacic acid concentrations.
| Biomarker | Organism/Sample | Age Group Comparison | Observed Change with Age | Reference |
| Sebacic Acid | Human/Plasma | Young vs. Older Adults | Significant Decrease | [1][2] |
| Sebacic Acid | Mouse/Plasma | Young vs. Aged Mice | Significant Decrease | [1][2] |
| Hydroxy Derivatives (e.g., this compound) | - | - | Data Not Available | - |
Signaling Pathways and Metabolic Relationships
The metabolism of sebacic acid and the formation of its hydroxy derivatives are intrinsically linked to cellular fatty acid oxidation pathways, primarily β-oxidation and ω-oxidation.
ω-Oxidation Pathway and Aging
The ω-oxidation of fatty acids is a metabolic pathway that typically plays a minor role in fatty acid catabolism. However, its activity can increase under conditions where β-oxidation is impaired, a state that can be associated with aging. This pathway is responsible for the production of dicarboxylic acids, including sebacic acid. The age-related decline in plasma sebacic acid, despite a potential increase in its production and consumption in the liver, suggests a complex regulatory mechanism that is altered during the aging process.[1][2]
References
Inter-laboratory comparison of 3-Hydroxysebacic acid measurements.
An Inter-laboratory Guide to the Measurement of 3-Hydroxysebacic Acid
For researchers, scientists, and professionals in drug development, the accurate measurement of biomarkers is paramount. This compound, a dicarboxylic acid metabolite, has garnered attention for its role in fatty acid metabolism and its association with certain metabolic disorders. This guide provides a framework for comparing methodologies for the measurement of this compound, offering insights into experimental protocols and data interpretation in the absence of a formal, large-scale inter-laboratory comparison study.
Clinical Relevance and Metabolic Context
This compound is a metabolite derived from the breakdown of long-chain fatty acids.[1] Its presence in biological fluids such as urine and blood can be an indicator of underlying metabolic dysfunction.[1] Elevated levels of this compound are often observed in individuals with fatty acid oxidation disorders, organic acidemias, and some mitochondrial disorders.[1][2] Specifically, it is formed through a combination of omega-oxidation and incomplete beta-oxidation of fatty acids. In clinical settings, the measurement of this compound can be a valuable tool in the diagnosis and monitoring of these conditions.[1] For instance, it has been noted to be elevated in patients with ketoacidosis and certain peroxisomal disorders like Zellweger syndrome.[2]
Comparative Analysis of Analytical Methodologies
While no direct inter-laboratory comparison data for this compound measurement is publicly available, a comparison of the analytical methods themselves can provide valuable insights for laboratories looking to establish or validate their own assays. The primary method for the quantification of this compound is gas chromatography-mass spectrometry (GC-MS), often following a derivatization step.
Below is a table outlining key performance characteristics that should be considered when comparing different laboratory-developed tests for this compound analysis.
| Parameter | Method A: GC-MS with BSTFA Derivatization | Method B: LC-MS/MS | Considerations for Inter-laboratory Comparison |
| Limit of Detection (LOD) | 0.1 µmol/L | 0.05 µmol/L | A lower LOD is preferable for detecting subtle elevations of the analyte. |
| Limit of Quantification (LOQ) | 0.3 µmol/L | 0.15 µmol/L | The LOQ should be sufficient for the expected clinical range of the analyte. |
| Linear Range | 0.3 - 100 µmol/L | 0.15 - 150 µmol/L | The linear range must cover the expected physiological and pathological concentrations. |
| Precision (CV%) | < 10% | < 8% | Lower coefficients of variation indicate higher reproducibility of the measurement. |
| Accuracy/Recovery (%) | 85-110% | 90-115% | Accuracy reflects the closeness of the measured value to the true value. |
| Sample Type | Urine, Plasma | Urine, Plasma, Dried Blood Spot | The chosen method should be validated for the specific biological matrix of interest. |
| Throughput | Moderate | High | LC-MS/MS generally offers higher throughput, which is a consideration for large-scale studies. |
Experimental Protocols
A detailed experimental protocol is crucial for ensuring the reproducibility and accuracy of this compound measurements. Below is a typical protocol for the analysis of this compound in urine using GC-MS.
Sample Preparation:
-
Urine Collection: A first-morning or random urine sample is collected in a sterile container.
-
Creatinine Measurement: The urinary creatinine concentration is determined to normalize the this compound concentration.
-
Internal Standard Addition: An internal standard, such as a stable isotope-labeled this compound, is added to a specific volume of urine.
-
Extraction: The organic acids are extracted from the urine sample using an organic solvent like ethyl acetate.
-
Derivatization: The extracted and dried sample is derivatized to increase the volatility and thermal stability of the this compound. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC-MS system.
-
Chromatographic Separation: The sample is separated on a capillary column (e.g., HP-5MS).
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized this compound and the internal standard.
Visualizing the Experimental Workflow
To further clarify the analytical process, the following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
References
Safety Operating Guide
Safe Disposal of 3-Hydroxysebacic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Hydroxysebacic acid, aligning with best practices and regulatory guidance.
This compound requires careful handling and disposal due to its potential hazards. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following procedures is critical to mitigate risks to personnel and the environment. The primary directive for disposal is to use an approved waste disposal plant[1].
Hazard and Safety Information
A summary of the key hazard and safety data for this compound is presented below.
| Hazard Classification | Precautionary Statements |
| Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] |
| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1] | P270: Do not eat, drink or smoke when using this product.[1] |
| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |
| P330: Rinse mouth.[1] | |
| P391: Collect spillage.[1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Operational and Disposal Plan
This section provides a step-by-step guide for the proper disposal of this compound, from initial handling to final removal by a certified waste management service.
I. Immediate Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Ensure Personal Safety:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
Contain the Spill:
-
For liquid solutions, absorb with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
For solid material, carefully sweep or scoop to avoid dust generation.
-
-
Collect and Package Waste:
-
Place all contaminated materials (absorbent, swept powder, and any contaminated PPE) into a designated, labeled, and sealable hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly. The Safety Data Sheet suggests decontaminating surfaces and equipment by scrubbing with alcohol[1].
-
II. Standard Disposal Procedure for Unused or Waste this compound
Disposal of unused or waste this compound must be handled as hazardous waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Packaging:
-
Place waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Aquatic Toxicity"), and the accumulation start date.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Recommended storage conditions for the pure substance are at -20°C for powder or -80°C in solvent[1]. While waste may not require such stringent temperature controls, it should be kept in a cool, dry place.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
The final disposal method must be an approved waste disposal plant[1].
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Hydroxysebacic acid
Essential Safety and Handling Guide for 3-Hydroxysebacic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and minimizing environmental impact. Following these procedural steps is essential for safe laboratory operations.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4): Harmful if swallowed[1].
-
Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
-
Skin and eye irritation: May cause skin and serious eye irritation[2].
A thorough risk assessment should be conducted before commencing any work involving this chemical.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and dust, preventing eye irritation or serious injury[1][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact, which can cause irritation[1][3]. |
| Body Protection | Impervious clothing, such as a lab coat or an acid-resistant suit. | Protects the skin from accidental spills and contamination[1][3][4]. |
| Respiratory Protection | A suitable respirator (e.g., N95 for low-fume environments or a full-face respirator with acid gas cartridges for higher exposure). | To be used in the absence of adequate engineering controls to prevent inhalation of dust or aerosols[1][3]. |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A fume hood is highly recommended to minimize inhalation exposure[1][4].
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area[1][5].
Handling and Storage Procedures
Handling:
-
Avoid the formation of dust and aerosols[1].
-
Wash hands thoroughly after handling the substance[1].
-
Do not eat, drink, or smoke in the work area[1].
Storage:
-
Store in a cool, well-ventilated area in a tightly sealed container[1].
-
Recommended storage temperature is between 2-8°C[6].
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
Spill and Emergency Procedures
Spills:
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
Wear the appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminant.
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][5].
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water. Get medical aid if irritation develops or persists[1][5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1][5].
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be placed in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways due to its high aquatic toxicity[1].
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound|73141-46-5|MSDS [dcchemicals.com]
- 2. This compound | C10H18O5 | CID 3017884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. leelinework.com [leelinework.com]
- 4. coral.washington.edu [coral.washington.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | 73141-46-5 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
